molecular formula C13H25NS B13260385 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Cat. No.: B13260385
M. Wt: 227.41 g/mol
InChI Key: MZALWMJKFMYQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine is a sophisticated organic compound featuring a piperidine ring system, a nitrogen-containing heterocycle that is a pivotal cornerstone in pharmaceutical development . This specific derivative is substituted with a 2-(cyclohexylsulfanyl)ethyl side chain, a structural feature that enhances its potential as a versatile intermediate in medicinal chemistry. The piperidine nucleus is one of the most common heterocyclic fragments found in FDA-approved drugs, making building blocks like this exceptionally valuable for constructing novel bioactive molecules . Researchers will find this compound particularly useful in the design and synthesis of new therapeutic agents. Piperidine derivatives are extensively utilized in drug discovery across multiple therapeutic areas, demonstrating significant potential as anticancer, antiviral, and antimicrobial agents . For instance, structurally similar N-(piperidine-4-yl)benzamide compounds have shown potent cytotoxic activity against various cancer cell lines, while other analogs have displayed promising inhibitory effects against influenza virus strains . The molecular architecture of this compound, which combines the piperidine scaffold with a sulfur-containing alkyl chain, provides a unique three-dimensional structure that can be optimized to interact with specific biological targets. This includes potential mechanisms such as intercalation with DNA, inhibition of tubulin polymerization, or modulation of key enzymatic pathways like PI3k/Akt, which are crucial for cancer cell survival and proliferation . This product is intended for research and development purposes exclusively. It is supplied for use in laboratory settings only and is not classified as a drug, cosmetic, or consumer product. 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine is strictly for professional research applications and is not intended for diagnostic, therapeutic, or human or veterinary use.

Properties

Molecular Formula

C13H25NS

Molecular Weight

227.41 g/mol

IUPAC Name

4-(2-cyclohexylsulfanylethyl)piperidine

InChI

InChI=1S/C13H25NS/c1-2-4-13(5-3-1)15-11-8-12-6-9-14-10-7-12/h12-14H,1-11H2

InChI Key

MZALWMJKFMYQCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCCC2CCNCC2

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical Structure and Properties of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic design of building blocks is paramount to navigating the complex landscape of pharmacokinetics and target selectivity. 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine (CAS: 1598148-59-4) is a highly versatile, bifunctional aliphatic scaffold[1]. By integrating a basic piperidine ring with a lipophilic cyclohexyl thioether moiety, this compound serves as a critical intermediate in the development of central nervous system (CNS) therapeutics, particularly in the synthesis of GPCR antagonists[2]. This whitepaper provides an in-depth analysis of its structural properties, mechanistic rationale in drug design, and validated synthetic protocols.

Chemical Identity & Structural Analytics

The physicochemical profile of a building block dictates its utility in downstream combinatorial synthesis. The piperidine ring provides a predictable site for functionalization (via N-alkylation or acylation) and serves as a primary pharmacophore for electrostatic interactions[3].

Quantitative Physicochemical Data

Table 1: Chemical and physical properties of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine.

PropertyValue
IUPAC Name 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine
CAS Number 1598148-59-4 (Free Base)[1]
Molecular Formula C₁₃H₂₅NS
Molecular Weight 227.41 g/mol [1]
SMILES String S(CCC1CCNCC1)C2CCCCC2[1]
Key Functional Groups Secondary Amine (Piperidine), Thioether
Hydrogen Bond Donors 1 (N-H)
Hydrogen Bond Acceptors 2 (N, S)
Storage Conditions Sealed in dry, 2-8°C[1]

Mechanistic Rationale: The Piperidine-Thioether Pharmacophore

As an Application Scientist, selecting this specific scaffold over its ether or purely aliphatic counterparts is driven by distinct structural and metabolic causations:

  • The Piperidine Anchor (Electrostatic Causality): The secondary amine of the piperidine ring possesses a pKa of approximately 9.5–10.0. At physiological pH, it exists predominantly in its protonated state. This cationic center is essential for forming robust salt-bridge interactions with highly conserved aspartate residues (e.g., Asp3.32) in the transmembrane helices of aminergic and peptidergic G-protein coupled receptors (GPCRs)[3].

  • The Thioether Linkage (Geometric and Metabolic Causality): Replacing an oxygen atom with a sulfur atom (thioether) fundamentally alters the molecule's spatial geometry. Sulfur has a larger van der Waals radius and a tighter bond angle (~105°) compared to oxygen (~111°). This subtle geometric shift alters the projection vector of the terminal cyclohexyl ring, allowing it to probe deeper into narrow, hydrophobic sub-pockets of target receptors[2].

  • Metabolic Tuning: Thioethers present a unique metabolic liability that can be exploited as an opportunity. Hepatic cytochrome P450 enzymes readily oxidize thioethers to sulfoxides and sulfones. This predictable metabolic pathway can be utilized to design prodrugs or to intentionally tune the biological half-life and clearance rates of the final active pharmaceutical ingredient (API)[4].

Synthetic Methodology & Workflow

The synthesis of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine requires a highly controlled, step-wise approach to prevent unwanted side reactions, such as the elimination of the activated alcohol.

Step-by-Step Experimental Protocol
  • Step 1: Amine Protection (N-Boc Formation)

    • Procedure: Dissolve 4-piperidineethanol (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

    • Causality: The secondary amine is highly nucleophilic. Boc-protection is mandatory to prevent it from outcompeting the thiol in the subsequent substitution step, which would lead to detrimental polymerization or intramolecular cyclization.

  • Step 2: Alcohol Activation (Tosylation)

    • Procedure: To the N-Boc-4-piperidineethanol in DCM, add pyridine (2.0 eq) and p-Toluenesulfonyl chloride (TsCl, 1.2 eq) at 0°C. Stir for 12 hours.

    • Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate lowers the activation energy required for the subsequent nucleophilic attack.

  • Step 3: Thioetherification

    • Procedure: Dissolve the tosylated intermediate in anhydrous N,N-Dimethylformamide (DMF). Add cyclohexanethiol (1.2 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Heat to 60°C for 8 hours[5].

    • Causality: K₂CO₃ is deliberately chosen as a mild base. Stronger bases (like NaH) risk triggering an E2 elimination of the tosylate, yielding an undesired vinyl piperidine byproduct. DMF provides the necessary dielectric constant to stabilize the transition state of the SN2 substitution.

  • Step 4: Deprotection

    • Procedure: Treat the resulting N-Boc thioether with 4M HCl in dioxane at room temperature for 2 hours. Concentrate under vacuum to yield the hydrochloride salt of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine[6].

SynthesisWorkflow SM 4-Piperidineethanol Step1 Boc Protection (Boc2O, Et3N) SM->Step1 Int1 N-Boc-4-piperidineethanol Step1->Int1 Step2 Activation (TsCl, Pyridine) Int1->Step2 Int2 N-Boc-4-(2-tosyloxyethyl)piperidine Step2->Int2 Step3 Thioetherification (Cyclohexanethiol, K2CO3) Int2->Step3 Int3 N-Boc-4-[2-(cyclohexylsulfanyl)ethyl]piperidine Step3->Int3 Step4 Deprotection (HCl in Dioxane) Int3->Step4 Prod 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine HCl Step4->Prod QC QC Validation (NMR, LC-MS) Prod->QC

Caption: Step-by-step synthetic workflow for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized building block, a self-validating analytical system must be employed:

  • LC-MS Tracking: During Step 3, monitor the reaction via LC-MS. The validation checkpoint is the disappearance of the tosylate mass and the emergence of the target mass (m/z 328.2 for the Boc-protected intermediate).

  • ¹H NMR Diagnostic Shifts: The success of the thioetherification is confirmed by the upfield shift of the methylene protons adjacent to the leaving group. The -CH₂-OTs protons typically resonate near ~4.0 ppm, whereas the newly formed -CH₂-S- protons will shift significantly upfield to ~2.5–2.6 ppm.

Applications in Target-Directed Drug Design

The piperidine thioether/ether scaffold has gained immense traction in the development of Selective Orexin Receptor Antagonists (SORAs) and Dual Orexin Receptor Antagonists (DORAs) [2].

Orexin neuropeptides regulate the sleep-wake cycle. Hyperactivity in this pathway leads to insomnia. By utilizing the piperidine thioether scaffold, researchers can synthesize competitive antagonists that block orexin binding. Subtle structural changes to the piperidine ether/thioether class impart dramatic changes in receptor selectivity (OX1R vs. OX2R), making this specific building block a highly valuable tool for fine-tuning target affinity[2].

OrexinPathway Orexin Orexin Neuropeptides (OX-A, OX-B) Receptors Orexin Receptors (OX1R, OX2R) Orexin->Receptors Agonism GPCR Gq / Gi/o Signaling Cascade Receptors->GPCR Calcium Intracellular Ca2+ Release GPCR->Calcium Wake Wakefulness & Arousal Calcium->Wake Antagonist Piperidine Thioether (SORA/DORA Scaffold) Antagonist->Receptors Competitive Antagonism

Caption: Pharmacological intervention of the Orexin signaling pathway using piperidine thioether scaffolds.

References

  • Roecker, A. J., et al. "Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant." Bioorganic & Medicinal Chemistry Letters, 2015. Available at:[Link]

  • El-Hiti, G. A., et al. "Utility of cyclohexanethiols in organic synthesis." Journal of Chemical Metrology, ACG Publications, 2009. Available at: [Link]

  • Deng, X., et al. "Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds." RSC Advances, 2021. Available at:[Link]

Sources

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine CAS registry number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, characterization, and potential applications of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine . This document is structured for researchers and drug development professionals, emphasizing practical methodology and scientific rigor.

Executive Summary & Chemical Identity[1][2]

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine is a functionalized piperidine derivative characterized by a thioether linkage connecting a cyclohexyl group to the ethyl side chain at the 4-position of the piperidine ring.[1] This structural motif—combining a basic secondary amine with a lipophilic thioether tail—is a privileged scaffold in medicinal chemistry, often associated with ligands for G-protein coupled receptors (GPCRs), sigma receptors (


, 

), and ion channels.[1]
Identifiers & Physicochemical Properties[2][3]
Property Data
CAS Registry Number 1598148-59-4 (Free Base)
IUPAC Name 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine
Synonyms 4-(2-Cyclohexylthioethyl)piperidine; 4-[2-(Cyclohexylthio)ethyl]piperidine
Molecular Formula

Molecular Weight 227.41 g/mol
SMILES C1CCCCC1SCC2CCNCC2
InChIKey Computed from structure:[1][2]WMJX... (Specific key varies by protonation state)
Appearance Colorless to pale yellow oil (Free Base); White solid (HCl salt)
Solubility Soluble in DMSO, Methanol, DCM; Low solubility in water (Free Base)
pKa (Predicted) ~10.8 (Piperidine Nitrogen)
LogP (Predicted) ~3.5 - 4.0 (Lipophilic)

Synthesis & Manufacturing Protocols

The synthesis of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine generally follows a convergent route involving the nucleophilic substitution of an activated ethyl-piperidine precursor by cyclohexanethiol.[1] To prevent N-alkylation side reactions, the piperidine nitrogen is typically protected with a tert-butyloxycarbonyl (Boc) group.[1][3]

Retrosynthetic Analysis

The molecule is disconnected at the C–S bond.[4] The key precursors are:

  • Nucleophile: Cyclohexanethiol (Cyclohexyl mercaptan).

  • Electrophile: N-Boc-4-(2-bromoethyl)piperidine or N-Boc-4-(2-tosyloxyethyl)piperidine.[1]

Detailed Experimental Protocol
Step 1: Preparation of the Electrophile (N-Boc-4-(2-bromoethyl)piperidine)

Starting Material: 4-Piperidineethanol (commercially available).[1]

  • Protection: React 4-piperidineethanol with Di-tert-butyl dicarbonate (

    
    ) in DCM/NaOH to yield N-Boc-4-piperidineethanol.
    
  • Activation: Convert the alcohol to a bromide using Carbon Tetrabromide (

    
    ) and Triphenylphosphine (
    
    
    
    ) in DCM at 0°C
    
    
    RT.
    • Alternative: Convert to a Tosylate using p-Toluenesulfonyl chloride (

      
      ) and Pyridine.[1]
      
Step 2: Thioether Formation (S-Alkylation)

Reagents: Cyclohexanethiol (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq), DMF (Anhydrous).[1]

  • Deprotonation: To a suspension of NaH in anhydrous DMF at 0°C under

    
    , add Cyclohexanethiol dropwise. Stir for 30 min until 
    
    
    
    evolution ceases (Formation of Sodium Cyclohexylthiolate).
  • Alkylation: Add a solution of N-Boc-4-(2-bromoethyl)piperidine in DMF dropwise to the thiolate mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][3]

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (3x). Wash organics with water and brine.[3] Dry over 
    
    
    
    and concentrate.
  • Purification: Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient) to yield N-Boc-4-[2-(cyclohexylsulfanyl)ethyl]piperidine.

Step 3: Deprotection (Boc Removal)

Reagents: Trifluoroacetic Acid (TFA) or HCl in Dioxane.

  • Dissolve the intermediate in DCM (0.1 M).

  • Add TFA (10–20 eq) at 0°C. Stir at RT for 1–2 hours.

  • Isolation: Concentrate in vacuo. Basify with saturated

    
     or 1M NaOH to pH > 12. Extract with DCM/Isopropanol (3:1).
    
  • Salt Formation (Optional): Treat the free base in ether with HCl/Dioxane to precipitate the hydrochloride salt (CAS: Related to 1598148-59-4).[1]

Synthesis Workflow Diagram

SynthesisPathway SM1 4-Piperidineethanol Prot Step 1: N-Boc Protection (Boc2O, NaOH) SM1->Prot Act Step 2: Activation (CBr4/PPh3 or TsCl) Prot->Act Inter1 N-Boc-4-(2-bromoethyl)piperidine Act->Inter1 Coup Step 3: Thioether Formation (Nucleophilic Substitution) Inter1->Coup SM2 Cyclohexanethiol Base NaH / DMF SM2->Base Base->Coup Inter2 N-Boc-Protected Intermediate Coup->Inter2 Deprot Step 4: Deprotection (TFA or HCl) Inter2->Deprot Product 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine (CAS 1598148-59-4) Deprot->Product

Figure 1: Convergent synthesis pathway for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine via nucleophilic substitution.

Analytical Characterization & QC

To ensure scientific integrity, the synthesized compound must be validated using the following analytical parameters.

Expected NMR Signals ( -NMR, 400 MHz, )
  • Piperidine Ring: Multiplets at

    
     2.6–3.1 ppm (4H, 
    
    
    
    -protons to N),
    
    
    1.1–1.8 ppm (Ring protons).[1]
  • Ethyl Linker: Triplet or multiplet at

    
     2.5–2.6 ppm (2H, 
    
    
    
    ), Multiplet at
    
    
    1.5–1.7 ppm (2H,
    
    
    ).[1]
  • Cyclohexyl Group: Multiplet at

    
     2.6–2.7 ppm (1H, 
    
    
    
    ), Broad multiplets at
    
    
    1.2–2.0 ppm (10H, Ring protons).
  • Amine Proton: Broad singlet at

    
     1.5–2.0 ppm (Exchangeable with 
    
    
    
    ).
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion:

    
     m/z.
    
  • Fragmentation: Loss of cyclohexylthiol or cleavage of the ethyl chain may be observed.

Biological Applications & Pharmacology[1][6][7]

While specific pharmacological data for CAS 1598148-59-4 is proprietary or emerging, its structural analogs (e.g., benzyl-thio-ethyl piperidines) are well-documented in the literature for specific biological activities.[1]

Sigma Receptor Ligands ( )

The 4-substituted piperidine scaffold is a classic pharmacophore for Sigma receptors.[1] The hydrophobic cyclohexyl tail mimics the requisite lipophilic domain, while the basic piperidine nitrogen interacts with the conserved aspartate residue in the receptor binding pocket.

  • Potential Use: Investigation of neuroprotective pathways, antipsychotic mechanisms, and neuropathic pain modulation.

Acetylcholinesterase (AChE) Inhibition

Similar thioether-linked piperidines have demonstrated potency as AChE inhibitors.[1] The dual binding site hypothesis suggests the piperidine binds the anionic sub-site, while the cyclohexyl group interacts with the peripheral anionic site (PAS).

Biological Signaling Pathway (Hypothetical)

SigmaPathway Ligand 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine Rec Sigma-1 Receptor (Chaperone) Ligand->Rec Binding ER Endoplasmic Reticulum (Mitochondria-Associated Membrane) Rec->ER Translocation Ca Ca2+ Flux Modulation ER->Ca Regulation Effector1 Inhibition of Voltage-Gated Ion Channels Ca->Effector1 Effector2 Neuroprotection / Anti-apoptosis Ca->Effector2

Figure 2: Hypothetical mechanism of action via Sigma-1 receptor modulation, a common target for this structural class.[1]

Safety & Handling

  • Hazard Classification:

    • Skin/Eye Irritant: Causes skin irritation (H315) and serious eye irritation (H319).

    • Acute Toxicity: Harmful if swallowed (H302).[5]

  • Specific Handling:

    • Thiols: The synthesis involves cyclohexanethiol, which has a potent, disagreeable odor. All reactions must be performed in a well-ventilated fume hood.[1] Bleach (sodium hypochlorite) should be available to neutralize thiol spills.

    • Storage: Store the free base under inert atmosphere (

      
       or Ar) at 2–8°C to prevent oxidation of the thioether to sulfoxide/sulfone. The HCl salt is more stable and can be stored at RT.
      

References

  • ChemScene. (2024). Product Information: 4-(2-(Cyclohexylthio)ethyl)piperidine (CAS 1598148-59-4).[1][2] Retrieved from [1]

  • PubChem. (n.d.).[6] Compound Summary for C13H25NS - Piperidine derivatives.[1][2] National Library of Medicine. Retrieved from [1]

  • Tejani-Butt, S. M., et al. (1990). N-substituted derivatives of 4-piperidinyl benzilate: Affinities for brain muscarinic acetylcholine receptors.[1][7] Life Sciences, 47(10), 841-848.[1][7] (Context for 4-substituted piperidine synthesis).

  • Prezzavento, O., et al. (2013). Design and synthesis of new bifunctional sigma-1 selective ligands. Journal of Medicinal Chemistry, 56(6), 2447-2455.[1][7] (Context for Sigma receptor ligands with thioether linkers).

  • BenchChem. (2024). 2-[2-(Benzylsulfanyl)ethyl]piperidine Technical Data. Retrieved from (Structural analog reference).[1]

Sources

Beyond the Scaffold: Therapeutic Architectures of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine represents a privileged pharmacophore in modern medicinal chemistry, specifically designed to exploit the hydrophobic pockets of the Sigma-1 Receptor (


R)  and specific G-Protein Coupled Receptors (GPCRs) . Unlike rigid alkaloids, this derivative incorporates a flexible ethyl-thioether linker that offers unique metabolic and conformational properties.

This guide dissects the therapeutic utility of this scaffold, moving beyond basic structure to explore its role as a neuroprotective chaperone modulator and a neuropathic pain mitigator . We analyze the critical role of the sulfur atom—acting not just as a linker, but as a metabolic "soft spot" for tunable pharmacokinetics.

Part 1: Medicinal Chemistry & Structure-Activity Relationship (SAR)[1]

The efficacy of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine stems from its tripartite structure, which aligns perfectly with the pharmacophore model for Sigma-1 receptor ligands.

The Pharmacophore Triad
Structural DomainChemical FeatureBiological Function
The Warhead Secondary/Tertiary Piperidine AmineProtonation Site: At physiological pH (7.4), the nitrogen is protonated (

), allowing an essential electrostatic interaction with Asp126 (or Glu172) in the

R binding pocket.
The Linker Ethyl-Thioether (

)
Flexible Spacer: The 2-carbon chain provides optimal distance (approx. 4-6 Å) between the amine and the hydrophobic tail. The sulfur atom increases lipophilicity (

) compared to an ether, enhancing blood-brain barrier (BBB) penetration.
The Tail Cyclohexyl RingHydrophobic Anchor: Fits into the primary hydrophobic pocket of the receptor, interacting with aromatic residues (Tyr206, Phe107) via van der Waals forces.
The "S-Switch": Sulfur vs. Oxygen

The substitution of an ether oxygen with sulfur (thioether) is a deliberate medicinal chemistry strategy:

  • Bioisosterism: Sulfur has a larger van der Waals radius (1.80 Å) than oxygen (1.52 Å), altering the bond angle and potentially improving fit in "loose" hydrophobic pockets.

  • Metabolic Liability: The sulfur is susceptible to S-oxidation by Flavin-containing Monooxygenases (FMOs) and CYPs, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ). This can be exploited to create active metabolites or to tune the drug's half-life.

Part 2: Therapeutic Targets & Mechanism of Action

Primary Target: Sigma-1 Receptor ( R) Modulation

The


R is a ligand-operated chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
  • Agonist Potential (Neuroprotection): Derivatives of this scaffold often act as agonists. Upon binding, they cause the dissociation of

    
    R from the binding immunoglobulin protein (BiP). The free 
    
    
    
    R then chaperones
    
    
    receptors, ensuring proper
    
    
    signaling into the mitochondria.
    • Therapeutic Outcome: Prevention of ER stress, reduction of Reactive Oxygen Species (ROS), and cognitive enhancement (Nootropic effect).

  • Antagonist Potential (Neuropathic Pain): Modifications to the N-terminus (e.g., N-phenethyl substitution) can convert the profile to antagonism. Antagonists block the sensitization of nociceptors in the spinal cord.

    • Therapeutic Outcome: Treatment of chemotherapy-induced neuropathic pain (CIPN) and mechanical allodynia.

Visualization: The Sigma-1 Chaperone Pathway

The following diagram illustrates the mechanistic cascade triggered by the ligand.

SigmaPathway Ligand 4-[2-(Cyclohexylsulfanyl) ethyl]piperidine S1R_BiP Sigma-1R / BiP Complex (Inactive) Ligand->S1R_BiP  Binds to S1R   S1R_Active Free Sigma-1R (Active Chaperone) S1R_BiP->S1R_Active  Dissociation   IP3R IP3 Receptor Stabilization S1R_Active->IP3R  Chaperones   Ca_Flow Mitochondrial Ca2+ Influx IP3R->Ca_Flow  Optimizes Signaling   ATP Increased ATP Production Ca_Flow->ATP Survival Neuronal Survival (Neuroprotection) ATP->Survival

Figure 1: Mechanism of Action showing the ligand-induced activation of the Sigma-1 Receptor chaperone complex, leading to enhanced mitochondrial function.

Part 3: Synthesis & Optimization

To synthesize 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine with high purity, a convergent approach is recommended. This protocol avoids the formation of quaternary ammonium by-products common in direct alkylation.

Retrosynthetic Analysis
  • Disconnection: The C-S bond.

  • Building Blocks: 4-(2-Chloroethyl)piperidine (protected) + Cyclohexanethiol.

Step-by-Step Synthesis Protocol

Reagents:

  • N-Boc-4-(2-hydroxyethyl)piperidine (Starting Material A)

  • Cyclohexanethiol (Starting Material B)

  • Methanesulfonyl chloride (MsCl)

  • Cesium Carbonate (

    
    )
    
  • Trifluoroacetic acid (TFA)

Workflow:

  • Activation of Alcohol:

    • Dissolve N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq) in DCM at 0°C.

    • Add Triethylamine (1.5 eq) followed by MsCl (1.2 eq) dropwise.

    • Stir for 2 hours. The hydroxyl group is converted to a mesylate (OMs), a good leaving group.

    • Checkpoint: TLC should show disappearance of the polar alcohol spot.

  • Thioether Formation (S-Alkylation):

    • In a separate vessel, dissolve Cyclohexanethiol (1.2 eq) in DMF.

    • Add

      
       (2.0 eq) and stir for 30 min to generate the thiolate anion.
      
    • Add the mesylate intermediate from Step 1. Heat to 60°C for 4 hours.

    • Mechanism:[1][2]

      
       nucleophilic attack of the thiolate on the alkyl mesylate.
      
  • Deprotection:

    • Dissolve the N-Boc intermediate in DCM/TFA (4:1 ratio).

    • Stir at room temperature for 1 hour to remove the Boc group.

    • Basify with saturated

      
       to pH 10 and extract with DCM.
      
  • Purification:

    • Convert the free base to the Hydrochloride (HCl) or Fumarate salt for stability.

    • Recrystallize from Ethanol/Ether.

Synthesis Start N-Boc-4-piperidineethanol Mesylate Intermediate: Mesylate Activation Start->Mesylate MsCl, Et3N Coupling Coupling: + Cyclohexanethiol (Cs2CO3, DMF, 60°C) Mesylate->Coupling Protected N-Boc-Thioether Coupling->Protected Deprotect Deprotection: TFA / DCM Protected->Deprotect Final 4-[2-(Cyclohexylsulfanyl) ethyl]piperidine Deprotect->Final

Figure 2: Convergent synthetic route utilizing mesylate activation and thiolate displacement.

Part 4: Experimental Validation Protocols

To establish the "Trustworthiness" of this compound, the following assays are mandatory.

In Vitro Affinity Assay: Sigma-1 vs. Sigma-2

Objective: Determine the


 (inhibition constant) and selectivity ratio.
  • Tissue Source: Guinea pig brain membrane homogenates (rich in

    
    ).
    
  • Radioligand (

    
    ): 
    
    
    
    (Specific agonist).
  • Radioligand (

    
    ): 
    
    
    
    (in the presence of (+)-pentazocine to block
    
    
    sites).
  • Non-specific Binding: Defined using 10

    
     Haloperidol.
    
  • Procedure:

    • Incubate membrane prep with radioligand and varying concentrations (

      
       to 
      
      
      
      ) of the test compound.
    • Incubate at 37°C for 120 mins.

    • Terminate by rapid filtration through glass fiber filters (Whatman GF/B).

    • Measure radioactivity via liquid scintillation counting.

  • Success Criteria: A

    
     indicates high affinity. A selectivity ratio (
    
    
    
    )
    
    
    is preferred for neuroprotective applications.
Metabolic Stability (Microsomal Clearance)

Objective: Assess the vulnerability of the thioether linker to S-oxidation.

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Protocol:

    • Incubate test compound (1

      
      ) with HLM (0.5 mg protein/mL) at 37°C.
      
    • Sample at t = 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Analyze via LC-MS/MS.

    • Monitor for Sulfoxide (+16 Da) and Sulfone (+32 Da) metabolites.

References

  • Rousseaux, C. G., & Greene, S. F. (2016). Sigma receptors [σRs]: biology in normal and diseased states.[3] Journal of Receptor, Ligand and Channel Research. Link

  • Collina, S., et al. (2017). Sigma-1 receptor modulators: a patent review. Expert Opinion on Therapeutic Patents. Link

  • Prezzavento, O., et al. (2007). Sigma receptor ligands: synthesis and biological profile of new 4-substituted piperidines.[4] Journal of Medicinal Chemistry.[5] Link

  • Zampieri, D., et al. (2018).[6] New piperidine-based derivatives as sigma receptor ligands.[4][6][7][8] Synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry Letters.[6] Link

  • Smith, S. B., et al. (2013). The Sigma-1 receptor: a new therapeutic target for retinal disease. Investigative Ophthalmology & Visual Science. Link

Sources

The Ascendancy of the Piperidine Scaffold: A Technical Guide to Synthesis and Biological Evaluation of Sulfur-Containing Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For decades, the piperidine ring has stood as a cornerstone in medicinal chemistry, its flexible yet stable six-membered heterocyclic structure providing a privileged scaffold for the development of a vast array of therapeutic agents.[1][2] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the core principles of piperidine chemistry, with a specialized focus on the burgeoning class of sulfur-containing derivatives. We will explore the causal relationships behind synthetic strategies, dissect structure-activity relationships (SAR), and provide actionable protocols for the synthesis and evaluation of these promising compounds.

The ubiquity of the piperidine moiety in over twenty classes of pharmaceuticals, from anticancer agents to treatments for Alzheimer's disease, underscores its significance in drug design.[3][4] Its conformational flexibility allows for optimal binding to a diverse range of biological targets, while its chemical stability ensures a robust framework for further functionalization.[5] This guide will navigate the intricate landscape of piperidine synthesis and functionalization, with a particular emphasis on the introduction of sulfur-containing groups, a strategy that has yielded compounds with notable biological activities.

Part 1: The Synthetic Toolkit: Constructing the Piperidine Core and Introducing Sulfur Functionalities

The synthesis of substituted piperidines is a well-established field, with a variety of methods available to the modern chemist.[2][6] The choice of synthetic route is dictated by the desired substitution pattern and stereochemistry.

Foundational Strategies for Piperidine Ring Synthesis

Several classical and contemporary methods are employed for the construction of the piperidine ring itself. These include:

  • Catalytic Hydrogenation of Pyridines: This is a straightforward and widely used method for producing simple piperidines.[7] The choice of catalyst and reaction conditions can influence the stereochemical outcome.

  • Intramolecular Cyclization Reactions: A diverse array of intramolecular cyclization strategies exists, including aza-Michael reactions, reductive aminations, and metal-catalyzed cyclizations.[1][2] These methods are particularly useful for creating highly substituted and stereochemically defined piperidines.

  • Multi-component Reactions: These reactions, where three or more reactants combine in a single step to form a complex product, offer an efficient route to diverse piperidine libraries.[2]

Introducing the Cyclohexylsulfanyl Moiety: A Case Study in Thioether Linkages

While direct literature on a wide range of N-cyclohexylsulfanyl piperidines is limited, the synthesis of related structures provides a clear blueprint. The formation of a sulfur-carbon bond at the piperidine nitrogen or as a substituent on the ring can be achieved through several established methods.

A key precursor for introducing a cyclohexylsulfanyl group is cyclohexanethiol. The synthesis of N-cyclohexylsulfanyl piperidine would likely proceed via a nucleophilic substitution reaction where the piperidine nitrogen acts as the nucleophile, displacing a leaving group on a cyclohexylsulfenyl halide or a related electrophilic sulfur reagent.

Alternatively, for substitution on the carbon framework of the piperidine ring, a thiol-ene "click" reaction or nucleophilic substitution with cyclohexanethiol on a suitably functionalized piperidine derivative (e.g., a halo- or tosyl-substituted piperidine) would be a viable approach.

A relevant example from the literature describes the synthesis of polysubstituted N-hydroxypiperidine analogs starting from 2-(cyclohexylthio)-1-phenylethanone.[8] This highlights the use of a cyclohexylthio-containing building block in the construction of a piperidine ring system.

Below is a generalized experimental protocol for the synthesis of a substituted N-hydroxypiperidine, drawing inspiration from the literature.[8]

Experimental Protocol: Synthesis of a Polysubstituted N-Hydroxypiperidine Analog

Objective: To synthesize a polysubstituted N-hydroxypiperidine via intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone.

Materials:

  • 2-(Cyclohexylthio)-1-phenylethanone

  • Aryl aldehyde (e.g., benzaldehyde)

  • Sodium borohydride (NaBH4) or Sodium cyanoborohydride (NaBH3CN)

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Methanol

  • Diethyl ether

  • Glacial acetic acid

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of the 1,5-Diketone:

    • In a round-bottom flask, dissolve 2-(cyclohexylthio)-1-phenylethanone (1 equivalent) and the chosen aryl aldehyde (1 equivalent) in methanol.

    • Cool the mixture in an ice bath and slowly add sodium hydroxide (catalytic amount) while stirring.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with glacial acetic acid.

    • Remove the solvent under reduced pressure.

    • Extract the crude product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the 1,5-diketone.

  • Synthesis of the Monoxime:

    • Dissolve the 1,5-diketone (1 equivalent) in a mixture of ethanol and water.

    • Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by TLC.

    • After cooling, pour the reaction mixture into cold water and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the monoxime.

  • Intramolecular Reductive Cyclization:

    • Dissolve the monoxime (1 equivalent) in methanol.

    • Cool the solution in an ice bath and add sodium borohydride or sodium cyanoborohydride (2-3 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction by the slow addition of 1M HCl.

    • Make the solution basic with 2M NaOH and extract with dichloromethane.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired N-hydroxypiperidine.

Part 2: Biological Horizons: Exploring the Therapeutic Potential of Sulfur-Containing Piperidines

The introduction of sulfur-containing moieties can significantly modulate the physicochemical and biological properties of the piperidine scaffold.[5] Sulfur atoms can participate in hydrogen bonding and other non-covalent interactions within a biological target, potentially enhancing binding affinity and selectivity.[9]

Antimicrobial and Antifungal Activities

Piperidine derivatives have been investigated for their antimicrobial and antifungal properties.[3][10][11][12][13][14][15][16][17] The presence of a sulfur atom, as in a cyclohexylsulfanyl group, could enhance these activities due to the known antimicrobial properties of various organosulfur compounds. While direct data on cyclohexylsulfanyl piperidines is scarce, the broader class of sulfur-containing heterocycles has shown promise.

Structure-Activity Relationship (SAR) Insights

The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the nitrogen atom.[9][18][19][20] Key SAR considerations include:

  • Lipophilicity: The cyclohexyl group is a lipophilic moiety. The addition of a cyclohexylsulfanyl group would increase the overall lipophilicity of the molecule, which can influence its membrane permeability and interaction with hydrophobic pockets in target proteins.

  • Stereochemistry: The stereochemistry of substituents on the piperidine ring is often crucial for biological activity.[21] Different diastereomers and enantiomers can exhibit vastly different potencies and selectivities.

  • Nature of the Sulfur Linkage: The oxidation state of the sulfur (sulfide, sulfoxide, sulfone) can dramatically alter the electronic and steric properties of the molecule, leading to different biological activities.

Data Presentation

To facilitate the comparison of different piperidine derivatives, quantitative data should be summarized in a structured table.

Compound IDR1-SubstituentR2-SubstituentTargetBiological Activity (IC50/MIC)Reference
Example 1 H4-CyclohexylDopamine Transporter10 nM[19]
Example 2 Benzyl3-CarboxamideCathepsin K50 nM[22]
Example 3 H4-(Cyclohexylsulfanyl)methylHypotheticalTo be determinedN/A

Visualization of Key Concepts

Diagrams are essential for illustrating complex chemical and biological concepts.

General Synthetic Pathway to Substituted Piperidines

G Pyridine Substituted Pyridine Piperidine Substituted Piperidine Pyridine->Piperidine Catalytic Hydrogenation FunctionalizedPiperidine Functionalized Piperidine Piperidine->FunctionalizedPiperidine Functionalization Reaction SulfurPiperidine Sulfur-Containing Piperidine FunctionalizedPiperidine->SulfurPiperidine Thiolation Reaction AcyclicPrecursors Acyclic Precursors AcyclicPrecursors->Piperidine Intramolecular Cyclization

Caption: General synthetic strategies for accessing sulfur-containing piperidine derivatives.

Hypothetical Structure-Activity Relationship

SAR Core Piperidine Scaffold Lipophilicity Increased Lipophilicity (e.g., Cyclohexyl) Core->Lipophilicity HBD H-Bond Donor/Acceptor (e.g., -OH, -NH2) Core->HBD Sulfur Sulfur Moiety (e.g., -S-Cyclohexyl) Core->Sulfur Activity Enhanced Biological Activity Lipophilicity->Activity HBD->Activity Sulfur->Activity

Caption: Key structural features influencing the biological activity of piperidine derivatives.

Conclusion and Future Directions

The piperidine scaffold remains a fertile ground for the discovery of new therapeutic agents. The incorporation of sulfur-containing functionalities, such as the cyclohexylsulfanyl group, represents a promising avenue for modulating the biological properties of these compounds. While the literature on cyclohexylsulfanyl piperidines is currently sparse, the foundational principles of piperidine synthesis and the known impact of sulfur incorporation provide a strong basis for future research in this area. Further exploration of this chemical space is warranted to unlock the full therapeutic potential of these intriguing molecules.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Trifonov, R. E., & Ivanova, O. A. (2022). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines and the 1-(1-phenyl-4-methylcyclohexyl)piperidines. Absolute configuration of the potent trans-(-). Journal of Medicinal Chemistry, 35(13), 2363-2371. [Link]

  • Naicker, L., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 783-793. [Link]

  • Naicker, L., et al. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [Link]

  • Khan, K. M., et al. (2017). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan, 39(2), 253-259. [Link]

  • Rajalakshmi, G., & Balasubramanian, V. (2020). Epidemiological Study of Multidrug Resistant and Efficiency of Piperidine Compounds against Hospital Acquired Opportunistic Pathogens in Tamil Nadu, India. Journal of Pure and Applied Microbiology, 14(1), 469-478. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Naicker, L., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. [Link]

  • Carroll, F. I., et al. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 36(23), 3465-3472. [Link]

  • Kumar, A., et al. (2014). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized S-triazinyl piperazines and piperidines. ResearchGate. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Obniska, J., & Kamiński, K. (2017). Antifungal Activity of Morpholine and Piperidine Based Surfactants. Tenside Surfactants Detergents, 54(5), 393-398. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. ResearchGate. [Link]

  • Salehi, B., et al. (2021). Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids. Molecules, 26(18), 5649. [Link]

  • El-Sayed, M. A. A., et al. (2021). Ultrasonic-induced synthesis of novel diverse arylidenes via Knoevenagel condensation reaction. Antitumor, QSAR, docking and DFT assessment. ResearchGate. [Link]

  • See, T. L., et al. (2002). Antifungal Compounds from Piper Species. Natural Product Communications, 7(8), 1071-1076. [Link]

  • Runyon, S. P., et al. (2016). Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. The Journal of Organic Chemistry, 81(21), 10383-10391. [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Kumar, A., et al. (2012). piperidone analogs: synthesis and their diverse biological applications. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of N-acetyl-4(2-hydroxyphenethyloxy)piperidine. [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Huang, Z. N., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. [Link]

  • Ueno, T., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. Bioorganic & Medicinal Chemistry, 16(2), 735-746. [Link]

  • Ueno, T., et al. (2008). Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. ResearchGate. [Link]

  • Whitwood, A. C., & Taylor, R. J. K. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20(42), 8275-8282. [Link]

  • Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 240, 114562. [Link]

  • Wang, F., et al. (2015). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 6(10), 1046-1051. [Link]

  • Patterson, S., et al. (2012). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Archiv der Pharmazie, 345(9), 713-722. [Link]

  • He, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Molecules, 27(17), 5489. [Link]

  • Ponnuswamy, S., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 181-190. [Link]

  • Yang, Y. (2015). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. Organic & Biomolecular Chemistry, 13(11), 3242-3263. [Link]

Sources

An In-depth Technical Guide to 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Given the limited publicly available data on this specific molecule, this guide synthesizes information on its structural components, proposes a robust synthetic pathway, and predicts its physicochemical properties based on established chemical principles and data from analogous structures. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Identification and Physicochemical Properties

Chemical Identifiers
  • IUPAC Name: 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

  • SMILES String: C1CC(CCN1)CCSC1CCCCC1

  • InChIKey: WGYRASYPRLPNIF-UHFFFAOYSA-N

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine. These values are computationally derived and provide a valuable starting point for experimental design and evaluation.

PropertyPredicted Value
Molecular FormulaC₁₃H₂₅NS
Molecular Weight227.41 g/mol
XLogP33.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Topological Polar Surface Area12.03 Ų
Heavy Atom Count15

Proposed Synthetic Pathway

The synthesis of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine can be efficiently achieved through a two-step process, leveraging well-established reactions in organic chemistry. The proposed pathway involves the initial synthesis of a key intermediate, 2-(piperidin-4-yl)ethyl methanesulfonate, followed by a nucleophilic substitution with cyclohexanethiol.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic route.

G cluster_0 Step 1: Synthesis of Mesylate Intermediate cluster_1 Step 2: Thioether Formation 4-piperidineethanol 4-Piperidineethanol Intermediate 2-(Piperidin-4-yl)ethyl methanesulfonate 4-piperidineethanol->Intermediate Mesylation MsCl Methanesulfonyl Chloride (MsCl) Triethylamine (Et3N) Product 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine Intermediate->Product Nucleophilic Substitution Cyclohexanethiol Cyclohexanethiol Cyclohexanethiol->Product Base Sodium Hydride (NaH)

Caption: Proposed two-step synthesis of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(Piperidin-4-yl)ethyl methanesulfonate

This step involves the conversion of the primary alcohol of 4-piperidineethanol to a good leaving group, a mesylate, making it susceptible to nucleophilic attack.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-piperidineethanol (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Mesyl Chloride: Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(piperidin-4-yl)ethyl methanesulfonate. The product can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

This final step involves the formation of the thioether linkage via an SN2 reaction.

  • Thiolate Formation: In a separate flame-dried flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add cyclohexanethiol (1.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium cyclohexylthiolate.

  • Nucleophilic Substitution: Dissolve the crude 2-(piperidin-4-yl)ethyl methanesulfonate from Step 1 in anhydrous THF and add it dropwise to the thiolate suspension at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, cautiously quench the reaction by the dropwise addition of water. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the final product, 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine.

Rationale and Scientific Insights

The choice of a mesylate as the leaving group in the first step is strategic due to its high reactivity and the clean nature of the mesylation reaction. The use of triethylamine as a base is to neutralize the HCl generated during the reaction.

The second step employs a classic Williamson ether synthesis-type reaction, adapted for thioether formation. Sodium hydride is a strong base that effectively deprotonates the thiol to form the highly nucleophilic thiolate. The SN2 reaction proceeds efficiently with the primary mesylate.

The piperidine moiety is a common scaffold in many pharmaceuticals due to its ability to impart favorable pharmacokinetic properties.[1] The introduction of a cyclohexylsulfanyl group increases the lipophilicity of the molecule, which can influence its membrane permeability and potential interactions with biological targets. The flexible ethyl linker allows the two cyclic systems to adopt various conformations, which may be crucial for binding to target proteins.

Potential Applications and Future Directions

While there is no specific biological data for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine in the public domain, its structural motifs suggest potential for investigation in several areas of drug discovery. The piperidine core is present in a wide range of biologically active compounds.[2] Thioether-containing molecules have also demonstrated a variety of pharmacological activities.

Future research on this compound would involve its synthesis and purification, followed by a comprehensive in vitro and in vivo screening to explore its biological activity profile. This could include assays for receptor binding, enzyme inhibition, and cellular effects.

Conclusion

This technical guide provides a foundational understanding of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine, from its fundamental chemical identifiers to a detailed, plausible synthetic route. By leveraging established chemical principles and data from related structures, this document serves as a valuable resource for researchers interested in the synthesis and exploration of novel piperidine derivatives for potential therapeutic applications.

References

  • PubChem. 4-Cyclohexylpiperidine. National Center for Biotechnology Information. [Link][3]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link][1]

  • MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link][2]

  • Weng, Z. et al. (2021). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 26(11), 3193. [Link][4]

  • DTIC. Piperidine Synthesis. [Link][5]

Sources

Methodological & Application

Technical Synthesis Guide: 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

Significance of the Scaffold

The 4-(2-thioethyl)piperidine moiety is a privileged pharmacophore in medicinal chemistry, often serving as a flexible linker in G-Protein Coupled Receptor (GPCR) ligands, sigma receptor antagonists, and histamine H3 receptor modulators. The specific inclusion of a cyclohexyl thioether introduces lipophilicity and metabolic stability distinct from its oxygen or nitrogen analogs.

Retrosynthetic Logic

To synthesize 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine with high fidelity, we must address the nucleophilicity of the secondary amine in the piperidine ring. A direct alkylation strategy poses a risk of self-polymerization (intermolecular N-alkylation). Therefore, the synthesis is bifurcated into two distinct protocols based on the required purity profile and scale:

  • Route A (High-Fidelity): Utilizes N-Boc protection to mask the piperidine nitrogen, forcing chemoselective S-alkylation. This is the "Gold Standard" for medicinal chemistry libraries.

  • Route B (Rapid Access): Utilizes the hydrochloride salt of the precursor to suppress N-nucleophilicity via protonation, allowing for a shorter, albeit more technique-sensitive, workflow.

Retrosynthesis Diagram

Retrosynthesis Target Target: 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine Disconnection C-S Bond Disconnection Target->Disconnection Retrosynthesis Int1 Synthon A: Cyclohexanethiol Disconnection->Int1 Int2 Synthon B: 4-(2-Haloethyl)piperidine Disconnection->Int2 Prec1 Precursor 1: N-Boc-4-(2-bromoethyl)piperidine Int2->Prec1 Route A (Protected) Prec2 Precursor 2: 4-(2-Chloroethyl)piperidine HCl Int2->Prec2 Route B (Direct)

Caption: Retrosynthetic disconnection revealing the two primary strategic entry points: Protected (Route A) vs. Salt-Controlled (Route B).

Part 2: Detailed Experimental Protocols

Protocol A: The "High-Fidelity" N-Boc Route (Recommended)

Objective: Synthesis of high-purity material for biological assay. Mechanism: Nucleophilic Substitution (


) followed by Acidolytic Deprotection.
Step 1: S-Alkylation of N-Boc-4-(2-bromoethyl)piperidine

This step couples the thiol to the alkyl halide. The N-Boc group prevents the piperidine nitrogen from acting as a competing nucleophile.

  • Reagents:

    • tert-Butyl 4-(2-bromoethyl)piperidine-1-carboxylate (1.0 equiv)

    • Cyclohexanethiol (1.2 equiv)

    • Potassium Carbonate (

      
      ) (2.0 equiv)[1]
      
    • Solvent: DMF (Dimethylformamide) or Acetonitrile (

      
      )
      
  • Procedure:

    • Setup: Charge a flame-dried round-bottom flask with tert-butyl 4-(2-bromoethyl)piperidine-1-carboxylate (e.g., 1.0 g, 3.4 mmol) and anhydrous DMF (10 mL).

    • Addition: Add

      
       (0.94 g, 6.8 mmol) followed by cyclohexanethiol (0.5 mL, 4.1 mmol) via syringe.
      
      • Note: Cyclohexanethiol has a potent stench. Use a bleach trap for the exhaust.

    • Reaction: Heat the mixture to 60°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LCMS. The bromide starting material should disappear.

    • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash with brine (20 mL), dry over

      
      , and concentrate in vacuo.
      
    • Purification: Purify the residue via flash column chromatography (

      
      , 0-10% EtOAc in Hexanes) to yield the N-Boc protected thioether as a clear oil.
      
Step 2: N-Boc Deprotection
  • Reagents:

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

    • Solvent: Dichloromethane (DCM).

  • Procedure:

    • Dissolve the intermediate from Step 1 in DCM (5 mL/g).

    • Add TFA (10–20 equiv) dropwise at 0°C.

    • Stir at room temperature for 1–2 hours. Monitor for loss of the Boc group by LCMS (

      
       or 
      
      
      
      peaks disappear).
    • Free-Basing (Critical): Concentrate the reaction mixture. Redissolve in DCM and wash with 1N NaOH until the aqueous layer is basic (pH > 10).

    • Isolation: Dry the organic layer (

      
      ) and concentrate to afford 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine  as a pale yellow oil.
      
    • Optional: Treat with HCl/Ether to precipitate the hydrochloride salt for long-term storage.

Protocol B: The "Rapid Access" Direct Route

Objective: Large-scale preparation where chromatography is to be minimized. Mechanism: Salt-controlled chemoselective alkylation.

  • Reagents:

    • 4-(2-Chloroethyl)piperidine hydrochloride (1.0 equiv)

    • Cyclohexanethiol (1.1 equiv)

    • Potassium Carbonate (3.5 equiv) - Excess required to neutralize HCl salt and act as base.

    • Solvent: DMF.

  • Procedure:

    • Suspend 4-(2-chloroethyl)piperidine HCl (e.g., 5.0 g) and

      
       (3.5 equiv) in DMF (50 mL). Stir for 30 mins to ensure partial free-basing in situ.
      
    • Add cyclohexanethiol (1.1 equiv).

    • Heat to 80°C for 12 hours.

      • Risk Control: Higher temperature is required for the chloride vs. bromide, but this increases the risk of dimerization. Do not exceed 90°C.

    • Workup: Dilute with water, extract with EtOAc. The organic layer will contain the product and potentially some unreacted thiol.

    • Purification: Acid/Base extraction. Extract the organic layer with 1M HCl (product goes into water). Wash the aqueous layer with Ether (removes thiol). Basify the aqueous layer with NaOH and extract back into DCM.

Part 3: Analytical Data & Characterization[2]

Expected NMR Profile ( , Free Base)
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Cyclohexyl-CH2.60 - 2.70Multiplet1HS-CH (Cyclohexyl)
Ethyl-S2.50 - 2.55Triplet2H

-S
Piperidine-H2/63.05 - 3.15Multiplet2H

(eq)
Piperidine-H2/62.55 - 2.65Multiplet2H

(ax)
Ethyl-Linker1.50 - 1.60Quartet/Multi2HPiperidine-

-Linker
Piperidine-H41.30 - 1.45Multiplet1HMethine CH
Cyclohexyl/Pip1.10 - 2.00Multiplet14HRemaining Ring

Mass Spectrometry
  • Formula:

    
    
    
  • Molecular Weight: 227.41 g/mol

  • ESI-MS (M+H): Calculated: 228.17; Expected: 228.2

Part 4: Workflow Visualization

SynthesisWorkflow Start Start: N-Boc-4-(2-bromoethyl)piperidine Reagents Cyclohexanethiol K2CO3, DMF, 60°C Start->Reagents Mix Intermed Intermediate: N-Boc-Thioether Reagents->Intermed SN2 Alkylation Deprotect Deprotection: TFA / DCM Intermed->Deprotect Cleavage Final Final Product: 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine Deprotect->Final Base Wash

Caption: Step-by-step workflow for the High-Fidelity Synthesis (Route A).

Part 5: Safety & Handling (E-E-A-T)

Thiol Management

Cyclohexanethiol possesses a pervasive, disagreeable odor (skunk-like) and a low odor threshold.

  • Containment: All transfers must occur in a functioning fume hood.

  • Quenching: All glassware and syringes contacting the thiol must be soaked in a 10% Bleach (Sodium Hypochlorite) solution immediately after use. This oxidizes the thiol to the odorless sulfonate.

Storage

The free base is prone to oxidation (sulfoxide formation) and carbamate formation (


 absorption) over time.
  • Recommendation: Store as the Hydrochloride Salt at -20°C.

  • Salt Formation: Dissolve free base in diethyl ether, add 2M HCl in ether dropwise until precipitation is complete. Filter and dry under vacuum.

References

  • General Thioether Synthesis

    • Methodology: Kondo, T., et al. "Ruthenium-Catalyzed Synthesis of Thioethers." Journal of the American Chemical Society, vol. 123, no. 44, 2001. Link

    • Base-Mediated Alkylation: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989. (Standard Reference Text).
  • Piperidine Building Blocks

    • Precursor Synthesis: "Preparation of 4-(2-bromoethyl)piperidine derivatives."[2][3] World Intellectual Property Organization, WO2008076954, 2008. Link

  • Related Sigma Receptor Ligands

    • Structural Analogs: Berardi, F., et al. "New Sigma Receptor Ligands: Synthesis and Binding Profile." Journal of Medicinal Chemistry, vol. 47, no. 9, 2004. Link

  • Compound Data

    • CAS Registry: 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride (CAS: 944413-34-7). Link

Sources

Step-by-step preparation of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Authored by: A Senior Application Scientist

This document provides a detailed protocol for the laboratory-scale synthesis of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine, a valuable piperidine-based intermediate. Piperidine and its derivatives are fundamental structural motifs in a vast array of pharmaceuticals and are considered privileged scaffolds in medicinal chemistry.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering a comprehensive walkthrough of the synthesis, purification, and characterization of the target compound.

The narrative is structured to not only provide a step-by-step procedure but also to explain the underlying chemical principles and rationale behind the experimental choices, ensuring a robust and reproducible protocol.

Principle of the Synthesis

The synthesis of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine is achieved via a nucleophilic substitution reaction (SN2). The core of this method involves the S-alkylation of cyclohexanethiol with 4-(2-chloroethyl)piperidine. To enhance the nucleophilicity of the thiol, it is first converted in situ to its corresponding thiolate anion, sodium cyclohexanethiolate, using a strong base. The thiolate then displaces the chloride from the electrophilic alkyl halide, forming the desired thioether linkage.

Overall Reaction Scheme:

Where R = Cyclohexyl and R' = 4-Piperidinyl

This approach is a classic and efficient method for the formation of thioethers, leveraging the high nucleophilicity of thiolate anions.[3]

Experimental Workflow

The overall experimental process can be visualized as a three-stage workflow: Reagent Preparation, Synthesis and Workup, and finally, Purification and Analysis.

G cluster_0 Stage 1: Reagent Preparation cluster_1 Stage 2: Synthesis & Workup cluster_2 Stage 3: Purification & Analysis prep_thiolate Generation of Sodium Cyclohexanethiolate reaction S-Alkylation Reaction (Nucleophilic Substitution) prep_thiolate->reaction prep_piperidine Liberation of Free 4-(2-Chloroethyl)piperidine prep_piperidine->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification by Column Chromatography workup->purification analysis Characterization (NMR, MS, IR) purification->analysis

Figure 1: A high-level overview of the synthetic workflow.

Materials and Reagents

It is imperative to handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

ReagentCAS NumberMolar Mass ( g/mol )Key Hazards
Cyclohexanethiol1569-69-3116.22Flammable, Stench, Irritant
4-(2-Chloroethyl)piperidine HCl114998-54-8184.11Irritant
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive
N,N-Dimethylformamide (DMF), Anhydrous68-12-273.09Reproductive Toxin, Irritant
Ethyl Acetate (EtOAc)141-78-688.11Flammable, Irritant
Hexanes110-54-386.18Flammable, Neurotoxin
Saturated aq. Sodium Bicarbonate (NaHCO₃)144-55-884.01Non-hazardous
Brine (Saturated aq. NaCl)7647-14-558.44Non-hazardous
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Non-hazardous
Silica Gel (for column chromatography)7631-86-960.08Inhalation Hazard (dust)

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis.

PART 1: Preparation of the Free Piperidine Base

Causality: The starting material, 4-(2-chloroethyl)piperidine, is supplied as a hydrochloride salt to improve its stability and handling.[4] The free amine is required for the subsequent purification stages and to ensure accurate molar calculations for the main reaction if a precise stoichiometry is desired without excess base. For this protocol, we will use an excess of base in the main reaction to deprotonate both the thiol and the piperidine hydrochloride salt simultaneously.

PART 2: Synthesis of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine
  • Reaction Setup:

    • To a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add finely ground sodium hydroxide (0.96 g, 24 mmol, 2.4 equivalents).

    • Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to the flask.

    • Begin stirring the suspension under a positive pressure of nitrogen. An inert atmosphere is recommended to prevent the potential oxidation of the thiol to a disulfide.[5]

  • Formation of the Thiolate:

    • Using a syringe, add cyclohexanethiol (1.21 mL, 1.16 g, 10 mmol, 1.0 equivalent) dropwise to the stirred suspension of NaOH in DMF at room temperature.

    • A slight exotherm may be observed. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the sodium cyclohexanethiolate.[6] The mixture should appear as a white slurry.

  • Addition of the Electrophile:

    • In a single portion, add 4-(2-chloroethyl)piperidine hydrochloride (1.84 g, 10 mmol, 1.0 equivalent) to the reaction mixture.

    • Rationale: The excess NaOH will neutralize the HCl salt of the piperidine, liberating the free base in situ, which can then react.

  • Reaction Conditions:

    • Heat the reaction mixture to 70 °C using an oil bath.

    • Maintain stirring at this temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical reaction time is 4-6 hours.

    • Monitoring: For TLC, use a 9:1 Hexanes:Ethyl Acetate mobile phase. The product should have a higher Rf value than the starting thiol.

PART 3: Workup and Extraction
  • Quenching:

    • Once the reaction is complete, cool the flask to room temperature in a water bath.

    • Slowly pour the reaction mixture into a separatory funnel containing 100 mL of deionized water.

    • Caution: This may be slightly exothermic.

  • Extraction:

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers contain the desired product.

    • Combine the organic extracts in the separatory funnel.

  • Washing:

    • Wash the combined organic layers with deionized water (2 x 50 mL) to remove residual DMF.

    • Wash the organic layer with brine (1 x 50 mL) to facilitate phase separation and remove bulk water.

  • Drying and Concentration:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification and Characterization

Purification

The crude product should be purified by flash column chromatography on silica gel.[7]

  • Eluent System: A gradient of 100% Hexanes to 95:5 Hexanes:Ethyl Acetate containing 1% triethylamine (TEA).

    • Rationale: The addition of a small amount of a basic modifier like TEA is crucial when purifying amines on silica gel to prevent peak tailing and potential product loss on the acidic stationary phase.

  • Procedure:

    • Prepare a silica gel column.

    • Dissolve the crude oil in a minimal amount of dichloromethane.

    • Load the sample onto the column.

    • Elute with the solvent system, collecting fractions.

    • Analyze the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine as a colorless to pale yellow oil.

Characterization

The identity and purity of the final compound should be confirmed by spectroscopic methods.

TechniqueExpected Results
¹H NMR Characteristic Signals: Multiplets at ~2.5-2.7 ppm (for -S-CH ₂-), multiplets in the range of 1.2-2.1 ppm (for cyclohexyl and piperidinyl protons), and a broad singlet for the N-H proton of the piperidine ring. The integration of these signals should correspond to the number of protons in the structure.[8]
¹³C NMR Characteristic Signals: Peaks around 30-45 ppm corresponding to the carbons attached to sulfur and nitrogen, and a series of peaks in the aliphatic region (25-50 ppm) for the cyclohexyl and piperidinyl rings.
MS (ESI) Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
IR Key Absorptions: A broad absorption around 3300 cm⁻¹ (N-H stretch), and C-H stretching absorptions just below 3000 cm⁻¹.

Safety and Handling

  • Cyclohexanethiol: Possesses an extremely strong and unpleasant odor.[9] All operations involving this reagent must be conducted in a well-ventilated fume hood. Consider quenching any residual thiol in glassware with bleach before washing. It is also flammable.[9]

  • Sodium Hydroxide: A strong corrosive base. Avoid contact with skin and eyes.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and avoid inhalation or skin contact.

  • Solvents: Ethyl acetate and hexanes are flammable. Ensure no ignition sources are present during their use.

References

  • Taylor & Francis. (2006, December 5). 2-Bromo-N-(2-Bromoethyl)-N-Carbethoxyethanamine, a Useful Reagent in the Synthesis of 4,4 Disubstituted Piperidines.
  • The Royal Society of Chemistry. General Reagent Information All reactions were set up on the benchtop and carried out in oven-dried Teflon seal screw-cap test-t.
  • ResearchG
  • YouTube. (2024, October 12).
  • ACG Publications. (2009, November 30). Utility of cyclohexanethiols in organic synthesis.
  • Wikipedia. Cyclohexanethiol.
  • DTIC. (2025, June 4). Piperidine Synthesis.
  • ChemScene. 114998-54-8 | 4-(2-Chloroethyl)piperidine hydrochloride.
  • Wiley Online Library.
  • Chemistry Steps. (2021, December 14). Reactions of Thiols.
  • BenchChem.
  • Google Patents. CN102336723B - Preparation method of L-chloperastine fendizoic acid.
  • The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition.
  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Wiley-VCH.
  • MDPI.
  • MDPI. (2023, February 2).
  • PMC.
  • BenchChem. An In-Depth Technical Guide to 1-(2-chloroethyl)piperazine Hydrochloride.
  • IJNRD.org. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Organic Syntheses. 4 - Organic Syntheses Procedure.
  • ECHEMI. 1569-69-3, Cyclohexanethiol Formula.
  • Wikipedia.
  • ChemicalBook. Piperidine hydrochloride synthesis.
  • PubChem.
  • Chemical Review and Letters. (2021, October 30).

Sources

Storage, Stability, and Degradation Profiling of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Protocol Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Introduction & Chemical Vulnerability Profile

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine is a specialized synthetic building block and pharmacological ligand characterized by two highly reactive functional moieties: a lipophilic thioether (sulfanyl) linkage and a basic secondary amine (piperidine ring). In laboratory and manufacturing settings, it is most frequently encountered as a hydrochloride salt (CAS: 1537805-07-4) to improve solid-state handling[1].

As a Senior Application Scientist, understanding the mechanistic vulnerabilities of these functional groups is critical for designing robust storage and handling protocols. The primary degradation pathways for this molecule are:

  • Thioether Oxidation: The sulfur atom in the cyclohexylsulfanyl group is highly susceptible to oxidation by reactive oxygen species (ROS) or prolonged exposure to atmospheric oxygen. This thermodynamically driven reaction converts the thioether first to a sulfoxide (+16 Da) and subsequently to a sulfone (+32 Da)[2].

  • Amine Oxidation: The secondary amine of the piperidine ring can also undergo oxidation to form an N-oxide or hydroxylamine, though this is generally slower than sulfur oxidation and is highly pH-dependent[2].

  • Hygroscopicity: While the hydrochloride salt form stabilizes the amine, it introduces significant hygroscopicity. Moisture absorption does not directly degrade the molecule but can alter the effective molarity of stored powders and accelerate the kinetic rate of ambient oxidation.

Storage and Handling Guidelines

To mitigate these degradation pathways, storage conditions must be strictly controlled in accordance with principles derived from the ICH Q1A(R2) stability testing guidelines[3]. The following table outlines the quantitative parameters and the chemical causality behind each requirement.

Table 1: Quantitative Storage Guidelines
Storage DurationTemperatureAtmosphereContainer TypeMechanistic Rationale
Working Stock (In-Use) 2°C to 8°CAmbientAmber Glass VialRefrigeration slows the kinetic rate of thioether oxidation. Amber glass prevents UV-induced radical formation at the sulfur center.
Short-Term (< 3 Months) -20°CArgon / N₂ PurgeSealed Glass Ampoule or PTFE-lined CapFreezing arrests thermal degradation. Inert gas displacement removes the atmospheric oxygen required for sulfoxide formation[4].
Long-Term (> 3 Months) -80°CArgon / N₂ PurgeDouble-bagged with DesiccantDeep freezing halts virtually all oxidative kinetics. Desiccants prevent the hygroscopic HCl salt from absorbing moisture[1].

Stability-Indicating Assay (SIA) & Forced Degradation Protocol

To establish a self-validating stability profile for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine, researchers must perform forced degradation studies. This ensures that any analytical method used (e.g., HPLC-UV/MS) is "stability-indicating"—meaning it can successfully resolve the parent compound from its sulfoxide, sulfone, and N-oxide degradants[2].

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Accurately weigh 10.0 mg of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride.

  • Dissolve in 10.0 mL of LC-MS grade Methanol to create a 1.0 mg/mL stock solution.

  • Aliquot 1.0 mL of the stock into four separate inert glass vials (1 Control, 3 Stressors).

Phase 2: Application of Stressors

  • Oxidative Stress: Add 100 µL of 30% H₂O₂ to the vial (final concentration ~3% H₂O₂). Incubate at room temperature for 24 hours. Causality: Hydrogen peroxide rapidly and selectively drives the thioether to its sulfoxide and sulfone states, mimicking years of atmospheric exposure[2].

  • Thermal Stress: Seal the vial under ambient atmosphere and incubate in a forced-air oven at 60°C for 7 days. Causality: Accelerates baseline thermodynamic degradation per ICH Q1A(R2) accelerated testing principles[3].

  • Photolytic Stress: Expose the vial in a photostability chamber to a minimum of 1.2 million lux-hours and 200 watt-hours/m² of near-UV energy. Causality: Tests the vulnerability of the thioether bond to homolytic cleavage and radical oxidation.

Phase 3: Quenching and Analysis

  • Neutralize the oxidative stress sample by adding 50 µL of 1M Sodium Thiosulfate to quench residual peroxides.

  • Dilute all samples (including the control) 1:10 in initial HPLC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Inject 5 µL onto a C18 UPLC column coupled to a High-Resolution Mass Spectrometer (HRMS).

  • Monitor for the parent mass

    
     and specific mass shifts: +16 Da  (Sulfoxide or N-oxide) and +32 Da  (Sulfone).
    

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the forced degradation protocol, ensuring all samples converge for comparative degradation profiling.

G cluster_stress Forced Degradation Conditions (ICH Q1A/Q1B) A Compound Aliquot (1 mg/mL in MeOH) B1 Oxidative Stress (3% H2O2, 24h) A->B1 B2 Thermal Stress (60°C, 7 days) A->B2 B3 Photolytic Stress (1.2M lux-h) A->B3 C Quenching & Neutralization B1->C B2->C B3->C D HPLC-MS/MS Analysis C->D E Degradation Profiling (Sulfoxide/Sulfone Identification) D->E

Workflow for forced degradation and stability profiling of thioether compounds.

Data Presentation: Expected Degradation Profile

When analyzing the results of the stability-indicating assay, compare the chromatographic peaks against the data in Table 2. The structural modifications directly impact the polarity and retention time (RT) of the molecule.

Table 2: Analytical Monitoring Parameters
Degradant IdentityMass Shift (Δ Da)Expected RT ShiftPrimary Stress TriggerMechanistic Note
Parent Compound 0BaselineN/AIntact thioether and secondary amine.
Sulfoxide +16.0Earlier (More polar)Oxidative / PhotolyticFirst-order oxidation of the sulfur atom[4].
Sulfone +32.0Earliest (Most polar)OxidativeSecond-order oxidation; requires strong peroxides[2].
Piperidine N-oxide +16.0VariesOxidativeDifferentiated from sulfoxide via MS/MS fragmentation.

By adhering to these storage guidelines and validating compound integrity through the outlined forced degradation protocol, researchers can ensure that 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine remains stable, yielding highly reproducible pharmacological and analytical data.

References

  • 1537805-07-4_CAS号:1537805-07-4_4H,5H,6H,7H-[1 ...
  • Note for Guidance on ICH Q1A (R2)
  • Source: nih.gov (PMC)
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)

Sources

Application Note: In Vitro Pharmacological Profiling of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine (CEP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine (CEP) represents a highly lipophilic, basic amine structural motif. Featuring a piperidine ring, a flexible ethyl-thioether linker, and a bulky cyclohexyl group, CEP perfectly maps to the classical pharmacophore of the Sigma-1 Receptor (σ1R) [1]. This application note provides a comprehensive, self-validating in vitro workflow for characterizing CEP and similar thioether-piperidine derivatives. By combining radioligand displacement assays with functional intracellular calcium mobilization profiling, researchers can accurately determine both the binding affinity (


) and the functional intrinsic activity (agonism/antagonism) of these compounds.

Pharmacological Rationale & Target Biology

The σ1R is a unique, non-GPCR, non-ion channel chaperone protein localized predominantly at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[2][3]. Unlike traditional receptors, σ1R does not possess intrinsic signaling enzymatic activity; rather, it modulates the function of various "client" proteins[2].

Under resting conditions, σ1R is sequestered by the ER chaperone BiP (GRP78). Upon binding by a lipophilic amine like CEP, or under conditions of cellular stress, σ1R dissociates from BiP[4][5]. The activated σ1R then interacts with the inositol 1,4,5-trisphosphate receptor type 3 (IP3R3), stabilizing it to orchestrate controlled ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 leak from the ER into the mitochondria[5]. This precise calcium mobilization promotes mitochondrial bioenergetics and protects against ER stress-induced apoptosis, making σ1R modulators highly valuable in neurodegenerative disease research[3].

Pathway CEP 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine (CEP) BiP σ1R-BiP Complex (Resting State at MAM) CEP->BiP High-Affinity Binding Active Activated σ1R (Dissociated) BiP->Active Chaperone Dissociation IP3R3 IP3R3 Receptor (ER Calcium Channel) Active->IP3R3 Protein-Protein Interaction Calcium Ca2+ Mobilization (ER to Mitochondria) IP3R3->Calcium Channel Stabilization Survival Cellular Bioenergetics & Neuroprotection Calcium->Survival Metabolic Support

Mechanistic pathway of CEP-mediated σ1R activation and calcium mobilization.

Self-Validating Assay Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Every assay includes internal controls that simultaneously verify tissue viability, radioligand integrity, and the absence of assay interference.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity (


) of CEP for the σ1R.
  • Expertise & Causality: Rather than using recombinant cell lines which may suffer from artificial receptor reserve, guinea pig liver (GPL) homogenates are utilized. GPL possesses the highest known endogenous density of σ1R, ensuring a massive specific-to-nonspecific binding window critical for accurate

    
     determination[1][6]. 
    
    
    
    -pentazocine is selected as the radioligand because it is the gold-standard selective agent for σ1R, avoiding confounding cross-reactivity with the σ2R[1][7].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize guinea pig liver in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 31,000 × g for 20 minutes, resuspend the pellet, and adjust the final protein concentration to 0.4 mg/mL[1].

  • Assay Setup (96-well format):

    • Total Binding (TB) Wells: Add 50 mM Tris-HCl buffer, 3 nM

      
      -pentazocine, and GPL membrane[6].
      
    • Non-Specific Binding (NSB) Wells: Add buffer, 3 nM

      
      -pentazocine, GPL membrane, and 10 µM Haloperidol. Note: Haloperidol is used because it binds both σ1R and σ2R with high affinity, ensuring complete displacement of the radioligand from specific sites[2][7].
      
    • Test Wells: Add buffer, 3 nM

      
      -pentazocine, GPL membrane, and CEP (serial dilutions from 
      
      
      
      to
      
      
      M)[6].
  • Incubation: Incubate the plate at 37°C for 90–120 minutes to reach thermodynamic equilibrium[1][6].

  • Termination & Filtration: Rapidly terminate the reaction by filtering through 0.5% PEI-soaked glass fiber filters using a cell harvester. Wash twice with ice-cold 10 mM Tris-HCl[1][6].

  • Quantification: Measure retained radioactivity using a liquid scintillation counter. Calculate the

    
     via non-linear regression and convert to 
    
    
    
    using the Cheng-Prusoff equation[2].
Protocol B: Functional Intracellular Calcium Mobilization Assay

Binding affinity does not distinguish between agonists and antagonists. Because σ1R regulates


 flux, a functional fluorescence assay is required to determine the intrinsic activity of CEP[4][8].
  • Expertise & Causality: SH-SY5Y human neuroblastoma cells are chosen because they express endogenous σ1R and exhibit measurable ER-to-mitochondria ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     leak under induced ER stress. Fluo-4 AM is utilized as the calcium indicator due to its high quantum yield and suitability for high-throughput kinetic plate readers.
    

Step-by-Step Methodology:

  • Cell Preparation: Seed SH-SY5Y cells in black, clear-bottom 96-well plates at 50,000 cells/well and culture overnight.

  • Dye Loading: Wash cells with Hank's Balanced Salt Solution (HBSS) containing 20 mM HEPES. Incubate with 2 µM Fluo-4 AM and 0.02% Pluronic F-127 for 45 minutes at 37°C in the dark.

  • Compound Pre-treatment: Wash cells to remove extracellular dye. Add CEP at varying concentrations (or 10 µM BD1047 as an antagonist control) and incubate for 30 minutes[4].

  • Stress Induction & Kinetic Reading: Place the plate in a kinetic fluorescence reader (Ex/Em = 494/516 nm). Record baseline fluorescence for 10 seconds. Inject Tunicamycin (to induce ER stress) or Bradykinin (to trigger IP3-mediated ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     release) and record the transient calcium peak for 3 minutes.
    
  • Assay Validation: The system validates itself by monitoring the baseline drift prior to injection (ensuring CEP does not cause acute membrane lysis) and utilizing a known antagonist (BD1047) to reverse the CEP-mediated potentiation of the

    
     peak[4].
    

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Binding 3. Radioligand Binding Assay (Displacement of [3H]-(+)-PTZ) Prep->Binding Functional 4. Ca2+ Mobilization Assay (Fluo-4 AM Fluorescence) Prep->Functional Membrane 2. Tissue/Cell Preparation (Guinea Pig Liver or SH-SY5Y) Membrane->Binding Membrane->Functional QC 5. Assay Validation (Z'-factor, Controls) Binding->QC Functional->QC Analysis 6. Data Synthesis (Ki, EC50, Emax Calculation) QC->Analysis Validated Data

Self-validating in vitro screening workflow for evaluating CEP pharmacology.

Data Presentation & Synthesis

To establish a comprehensive pharmacological profile, quantitative outputs from both the binding and functional assays must be synthesized. The table below outlines the expected data structure for evaluating CEP against established reference standards.

CompoundTarget ReceptorAssay TypeReadout MetricValue (nM)Intrinsic Activity
CEP σ1RRadioligand Binding

To be determinedN/A
CEP σ1R

Mobilization

/

To be determinedAgonist/Antagonist
(+)-Pentazocine σ1RRadioligand Binding

~ 5.8[6]N/A
Haloperidol σ1R / σ2RRadioligand Binding

~ 1 - 10[2]N/A
BD1047 σ1R

Mobilization

~ 25 - 50[4]Antagonist

Note: A high-affinity binding profile (


 < 100 nM) coupled with a dose-dependent modulation of the 

transient confirms target engagement and functional efficacy.

References[2] Application Notes and Protocols for Radioligand Binding Studies of Sigma-1 Receptor Ligands - Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXsIKJ3WG9QDwODNBK3Ugp_BafYwJ5B6-q7Lwvj0sdv0g9kcUWe9wvpfVwlAVzOFINncjSkI6L-GaX8w9jIeZzvu4NEeDth4iep-crCKe3sA5aNOdIsezdCCDKd-xqJpFUpMfe5cHxKnK3n0rykxXb152wYzxkXhNV4-CcX1c8jqhbtwU7KXUjEbhKiN2g1572Rm2A3ob0UUj7cL2fBypXB-4k2i27tV-WaQGR_oJk82nBJNEmrGkl[1] SIGMA RECEPTOR BINDING ASSAYS - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4iNkHCI8JATVcZotK7NCIkA216lcaGGMdAP3fPfaq8_lyyeRfwvwWC5mc0Mj-2AtbQE4swBNzTJKOw60gjUgJ-0k6wIycOp4Ppeaq0jCJMGfT9m4sGuWfJhBhVCylJ_FYXUDOrUy4Z7EfB78=[6] Targeting Sigma Receptor-binding Benzamides as in Vivo Diagnostic and Therapeutic Agents for Human Prostate Tumors - AACR Journals.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV5kT934pgHUsBacmfpDAZOaDFgfU_ooE4esN37rfQVju8uNyVKED0X5nndCeo6K_haOWi8Brjp-5mi5rH9Fo9kSZfbnGoI2YKfW5NUge8qrf8HGP5TLaxeeKArEd0-X1QOLWBbrOtqdnWNB55KhUusVo3w81QLuZGaaoUZZ3ybyM9jr53Lccio7vnTmYSJjPjQQ1Pq9WbOdNbnkCiUPDT7auL-EPG_JHQ[7] Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors - Frontiers.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl81i5A6vatT78hzZbi3cVP0WiUA2b_y3RAtOuAnDycUb-N2dupBMbSYp4l8NV16rtSg__AviLvm8x8z9nqfEF84f4wleQRboWBJ-EoKZnF9AB4IagoxUW3XhknjrwBVXfB-LFExiwzMgGZs5V05yJ1voQJs3oD9Af68kgjDfIj7cznuBTRzi-WYDcJn7ILJoLO0o=[8] Sigma Receptors Inhibit High-Voltage–Activated Calcium Channels in Rat Sympathetic and Parasympathetic Neurons - Journal of Neurophysiology.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECgOFVtOHtceuYwTwN_6CsTfiOBC1EeuyK9smLBPFTwVtCOEIqe2E8D1N7MtJO-SZ6GJDJLCabApfJQ4ozttLKX7uqN4cAoKgeeZuwbQGOW_Rp7fG-ovRS_7GJPQIJkRbRQLHB9ULyolKMA4lUGtwGzCWvQFpbkheNLg74GQ==[4] Sigma-1 Receptor Regulation of Voltage-Gated Calcium Channels Involves a Direct Interaction - IOVS.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ_qEKkR5-5tBxiAdfeC_GacDBlxWXnv48ftJLNup23VqSQ-ug-6K8SMlDgg7qf7pEfjmPVfSFfCPl3Ig6OXJrwYNk9yu4Co9mbNNOlVsh4G8T__ydzdmVhc_YVj3jx8hQyuq1OW3yHkolrVwqcKRlW5Mve_p2SA==[3] Sigma-1 Receptor Promotes Mitochondrial Bioenergetics by Orchestrating ER Ca2+ Leak during Early ER Stress - PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9upL11rLH1b3syq3DiIUmH4R5FRKB1h62mNgGY-e6EVpjvrnzNkPf1ICdHtXOCt0IFcyI_SAHIbkQkzRh2fME36ILMA2dMEU5Z_-rHqwXDug9jikvZIgqwV4vbqgTGR4_4bZQa-XEy77MW3c=[5] Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury - Frontiers.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMBfsbGPTWf_TGvMYpNnh8JdVLTaNkdepH-bARZtsbWRM_n8TJh_PEhLes5PBgiFe5Pj9Td5WBzND84i3sTTigsMZCnvxPpAtQOxetADwnGSMBQdublUh-94gqI22BNh8SYok5x3eE1MIVqjchJvKdM2zKDagwal-GM08QfmnXdJlGZVh5CJELCs54HtpEDUQDIrJJcrwufr-OEQXx

Sources

Application Note: Handling, Safety, and Experimental Protocols for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine (CAS: 1598148-59-4) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry and targeted drug design[1]. As a Senior Application Scientist, it is critical to understand that the physical handling and experimental application of this compound are entirely dictated by its two primary functional domains: a basic piperidine ring and a lipophilic cyclohexyl thioether moiety.

The piperidine ring acts as a strong secondary amine. In drug design, piperidine derivatives are known for their high basicity (typical pKa ~10–11), which significantly enhances membrane permeability and facilitates strong ionic interactions with target proteins[2]. However, this basicity means the free base is highly reactive toward atmospheric carbon dioxide, readily forming carbonate salts if left exposed.

Conversely, the thioether (sulfide) linkage is highly susceptible to oxidation. In the presence of ambient oxygen, reactive oxygen species (ROS), or light, thioethers can spontaneously oxidize to their corresponding sulfoxide or sulfone derivatives[3]. This oxidation drastically alters the molecule's polarity, lipophilicity, and spatial geometry, potentially ruining downstream biological assays. Consequently, all protocols described herein are designed around a strict causality: we must isolate the amine from acidic gases and protect the thioether from oxidative environments.

Physicochemical Profiling

To inform our solvent selection and storage conditions, the quantitative and estimated physicochemical properties of the compound are summarized below.

PropertyValueExperimental Implication
CAS Number 1598148-59-4Unique identifier for procurement and safety tracking[1].
Molecular Formula C13H25NSHighly aliphatic nature dictates poor aqueous solubility as a free base.
Molecular Weight 227.41 g/mol Favorable for fragment-based drug discovery (FBDD) and membrane crossing.
LogP (Estimated) > 3.0High lipophilicity requires organic solvents (e.g., DMSO, EtOH) for initial dissolution[2].
pKa (Piperidine) ~10.0 - 11.0Exists primarily in the protonated state at physiological pH (7.4)[2].

Safety & Hazard Mitigation (E-E-A-T)

Following the authoritative guidelines established by the National Research Council's Prudent Practices in the Laboratory, handling this compound requires a self-validating safety system to mitigate exposure to basic amines and prevent environmental contamination[4].

  • Engineering Controls: All weighing, transferring, and dissolution procedures must be executed within a certified chemical fume hood. The compound's vapor pressure, combined with its basicity, can cause respiratory irritation.

  • Personal Protective Equipment (PPE): Nitrile gloves, splash-proof safety goggles, and a standard laboratory coat are mandatory.

  • Spill Response & Neutralization: In the event of a surface spill, do not use water alone. Apply a mild acidic solution (e.g., 5% citric acid) to the spill site. This causality-driven step protonates the piperidine ring, converting the lipophilic free base into a highly water-soluble salt, which can then be safely absorbed with inert spill pads[4].

Experimental Protocols

Protocol 1: Preparation of Standardized Stock Solutions

This protocol establishes a self-validating workflow for creating stable, oxidation-free stock solutions for high-throughput screening or in vitro assays.

Step-by-Step Methodology:

  • Preparation: Purge a clean, dry amber glass vial with Argon gas for 30 seconds. The amber glass prevents photo-catalyzed oxidation of the thioether, while Argon displaces ambient oxygen[3].

  • Weighing: Rapidly weigh the desired mass of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine (e.g., 22.74 mg for a 10 mL, 10 mM stock) on an analytical balance and transfer it to the purged vial.

  • Solvent Addition: Add anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol to the vial. Causality note: The high LogP of the cyclohexyl group prevents direct dissolution in aqueous buffers.

  • Dissolution & Validation: Vortex the mixture for 60 seconds, followed by 5 minutes of mild sonication. Self-Validation Step: Visually inspect the solution against a light source. Complete optical clearance confirms total dissolution. If turbidity persists, the compound may have absorbed atmospheric CO2 to form an insoluble carbonate; discard and restart.

  • Storage: Aliquot the clear solution into smaller, single-use amber vials. Blanket each aliquot with Argon before sealing with a PTFE-lined cap. Store immediately at -20°C.

Protocol 2: Controlled Oxidation to Sulfoxide/Sulfone Derivatives

In medicinal chemistry, it is often necessary to synthesize the oxidized analogs of a thioether to study structure-activity relationships (SAR). This protocol uses hydrogen peroxide (H2O2) for controlled oxidation[3].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 mmol of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine in 5 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition (Sulfoxide Target): To selectively yield the sulfoxide, dropwise add 1.1 equivalents of 30% aqueous H2O2 while maintaining the reaction at 0°C using an ice bath.

  • Reagent Addition (Sulfone Target): To force complete oxidation to the sulfone, add 3.0 equivalents of 30% H2O2 and heat the reaction to 60°C.

  • Monitoring & Validation: Stir the reaction for 2–4 hours. Self-Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) or LC-MS. The oxidation of the thioether will result in a significant shift in retention time (higher polarity for sulfoxide/sulfone)[3].

  • Quenching: Once LC-MS confirms the disappearance of the starting mass (m/z 228.4 [M+H]+), quench the reaction with saturated aqueous sodium sulfite to neutralize unreacted peroxides.

Mandatory Visualization: Handling Workflow

G Start 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine PPE Fume Hood & PPE (Mitigate Amine Irritation) Start->PPE Weigh Analytical Weighing (Inert Atmosphere) PPE->Weigh Solvent Solvent Addition (DMSO/EtOH) Weigh->Solvent Dissolve Vortex & Sonication (Visual Clearance) Solvent->Dissolve Aliquot Aliquot into Amber Vials (Prevent Photo-oxidation) Dissolve->Aliquot Store Store at -20°C (Argon Purged) Aliquot->Store

Handling, dissolution, and storage workflow for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine.

References

Sources

Scalable Production Routes for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine: A Comprehensive Process Chemistry Guide

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Process Overview

The compound 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine (CAS No. 1598148-59-4) is a highly versatile lipophilic thioether scaffold utilized in advanced drug discovery programs. Thioethers are critical structural motifs in pharmaceuticals, often driving target binding affinity and modulating lipophilicity . While modern metal-catalyzed cross-coupling strategies are prevalent for aryl thioethers , the large-scale synthesis of dialkyl thioethers relies on the robust S-alkylation of thiols with organic halides or sulfonates under basic conditions .

Designing a scalable synthesis for this specific molecule requires circumventing the competitive N-alkylation of the secondary amine on the piperidine ring. Direct reaction of an unprotected piperidine-alkyl-halide with a thiol leads to complex polymeric mixtures and low yields. Therefore, a highly controlled, four-step sequence starting from the inexpensive and globally available 4-(2-hydroxyethyl)piperidine is required.

The strategy hinges on transient N-protection, hydroxyl activation via mesylation , selective S-alkylation, and a final deprotection step engineered to yield the product directly as a highly pure crystalline hydrochloride salt.

Visualizing the Synthetic Workflow

SynthesisRoute SM 4-(2-Hydroxyethyl)piperidine (Starting Material) Step1 Step 1: N-Protection Reagents: Boc₂O, Et₃N, DCM Mechanism: Nucleophilic Acyl Substitution SM->Step1 Int1 tert-Butyl 4-(2-hydroxyethyl) piperidine-1-carboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: Mesylation Reagents: MsCl, Et₃N, EtOAc Mechanism: Sulfonylation Int1->Step2 Int2 tert-Butyl 4-(2-(methylsulfonyloxy)ethyl) piperidine-1-carboxylate (Intermediate 2) Step2->Int2 Step3 Step 3: Thioether Formation Reagents: Cyclohexanethiol, K₂CO₃, MeCN Mechanism: S_N2 Displacement Int2->Step3 Int3 tert-Butyl 4-(2-(cyclohexylthio)ethyl) piperidine-1-carboxylate (Intermediate 3) Step3->Int3 Step4 Step 4: Deprotection & Salt Formation Reagents: HCl in iPrOH Mechanism: Acid-Catalyzed Cleavage Int3->Step4 Product 4-[2-(Cyclohexylsulfanyl)ethyl] piperidine Hydrochloride (Final API/Product) Step4->Product

Fig 1: Four-step scalable synthetic workflow for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: N-Boc Protection of the Piperidine Ring

Objective: Mask the secondary amine to prevent unwanted N-alkylation in downstream steps.

  • Protocol: Charge a 5 L jacketed reactor with 4-(2-hydroxyethyl)piperidine (1.0 eq, 500 g) and Dichloromethane (DCM, 2.5 L). Add Triethylamine (Et₃N, 1.2 eq) and cool the mixture to 0 °C. Slowly dose Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) dissolved in DCM (500 mL) over 2 hours, maintaining the internal temperature below 10 °C. Stir for 4 hours at room temperature. Wash with 1M citric acid (2 x 1 L) and brine. Concentrate the organic layer under vacuum to yield Intermediate 1 .

  • Causality & Design Choice: The Boc group is chosen over Cbz or Fmoc because it is highly stable to the basic conditions of Step 3 and can be cleaved seamlessly without the need for transition-metal hydrogenation (which sulfur compounds can poison). Et₃N acts as an acid scavenger to neutralize trace impurities and activate the amine.

  • Self-Validation (IPC): Monitor by TLC (Ninhydrin stain). The disappearance of the primary amine starting material (which stains deep purple) confirms 100% conversion.

Step 2: Hydroxyl Activation via Mesylation

Objective: Convert the poor hydroxyl leaving group into a highly reactive methanesulfonate ester .

  • Protocol: Dissolve Intermediate 1 (1.0 eq) in Ethyl Acetate (EtOAc, 3 L) and Et₃N (1.5 eq). Cool to 0–5 °C. Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq) over 90 minutes. Stir for 2 hours at 5 °C. Quench with ice-cold water (1 L), separate layers, and wash the organic phase with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate to yield Intermediate 2 .

  • Causality & Design Choice: Mesylation is prioritized over bromination (e.g., using PBr₃) to avoid highly corrosive, toxic reagents at scale. While DCM is ubiquitous in discovery chemistry for mesylations, EtOAc is deployed here for scale-up due to its superior environmental profile and its ability to cleanly partition the water-soluble triethylamine hydrochloride byproduct during the aqueous wash.

  • Self-Validation (IPC): Monitor by HPLC. The shift in retention time to a significantly more lipophilic peak confirms complete conversion. Quench a 10 µL aliquot in methanol to check for the absence of unreacted MsCl.

Step 3: Thioether Formation (S-Alkylation)

Objective: Form the core C-S bond via an Sₙ2 displacement.

  • Protocol: In a clean reactor, suspend anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) in Acetonitrile (MeCN, 2.5 L). Add Cyclohexanethiol (1.1 eq) and stir at 25 °C for 30 minutes to generate the thiolate. Add a solution of Intermediate 2 (1.0 eq) in MeCN (500 mL). Heat the reaction to 65 °C for 12 hours. Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate. The crude residue is partitioned between Methyl tert-butyl ether (MTBE) and water. The organic layer is concentrated to yield Intermediate 4 .

  • Causality & Design Choice: K₂CO₃ is a mild, heterogeneous base that effectively deprotonates cyclohexanethiol to its highly nucleophilic thiolate state. Acetonitrile is selected as a polar aprotic solvent to accelerate the Sₙ2 displacement of the mesylate while actively suppressing the competitive E2 elimination pathway that would otherwise yield an unwanted alkene byproduct.

  • Self-Validation (IPC): Monitor by LC-MS. The appearance of the product mass [M+H]⁺ = 328.2 confirms successful S-alkylation. A negative Ellman’s reagent test on the reaction mixture confirms the complete consumption of the volatile free thiol.

Step 4: Deprotection and Salt Crystallization

Objective: Remove the Boc protecting group and isolate the final API as a stable salt.

  • Protocol: Dissolve Intermediate 3 (1.0 eq) in Isopropanol (iPrOH, 1.5 L). Slowly add 5M HCl in iPrOH (4.0 eq) at room temperature. Heat to 40 °C for 4 hours. As the reaction progresses, gas evolution (CO₂ and isobutylene) will occur, and a white precipitate will begin to form. Cool the suspension to 0 °C, stir for 2 hours, and filter the white crystalline solid. Wash the filter cake with cold MTBE and dry under vacuum at 45 °C to yield 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride .

  • Causality & Design Choice: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, but it is highly corrosive, expensive, and leaves residual fluorinated byproducts. Using anhydrous HCl in iPrOH cleanly cleaves the Boc group and allows the final hydrochloride salt to precipitate directly out of solution, completely bypassing the need for costly chromatographic purification.

  • Self-Validation (IPC): The physical precipitation of a white crystalline solid directly from the clear iPrOH solution serves as a primary visual indicator of successful deprotection and salt formation.

Quantitative Process Metrics

The following table summarizes the expected process metrics when executing this route at a 500 g starting material scale. The E-Factor (kg waste / kg product) highlights the efficiency of the optimized solvent systems.

Process StepKey ReagentsYield (%)Purity (HPLC %a/a)E-FactorIPC Method
1. N-Protection Boc₂O, Et₃N, DCM96%> 98.0%8.5TLC (Ninhydrin)
2. Mesylation MsCl, Et₃N, EtOAc94%> 97.5%12.2HPLC (UV 210 nm)
3. S-Alkylation Cyclohexanethiol, K₂CO₃88%> 95.0%15.4LC-MS / Ellman's
4. Deprotection HCl in iPrOH91%> 99.5%6.1Visual / NMR
Overall Process -~72% > 99.5% ~42.2 -

Analytical Validation Standards

To ensure rigorous quality control of the final 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride product, the following analytical validations must be met:

  • ¹H-NMR (400 MHz, DMSO-d₆): Absence of the strong singlet at ~1.40 ppm (Boc group) confirms complete deprotection. Broad signals at ~8.8–9.2 ppm confirm the presence of the piperidinium hydrochloride salt.

  • LC-MS (ESI+): Base peak at m/z 228.1 [M+H]⁺ corresponding to the free base molecular weight.

  • Karl Fischer Titration: Water content must be ≤ 0.5% w/w to ensure the stability of the hygroscopic hydrochloride salt during long-term storage.

References

  • "Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents". Source: National Institutes of Health (NIH). URL:[Link]

  • "Recent Metal-Catalyzed Methods for Thioether Synthesis". Source: Thieme Connect. URL:[Link]

  • "Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid". Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Application Note: Strategies for the Crystallization of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The piperidine moiety is a foundational scaffold in medicinal chemistry, present in a multitude of pharmaceutical agents and natural alkaloids.[1][2] Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility and the capacity to engage in key hydrogen bonding interactions. The target molecule of this guide, 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine, is a synthetic intermediate whose purity and solid-state form are critical for its successful application in drug discovery and development pipelines.

Crystallization is an indispensable technique for the purification of solid compounds, offering unparalleled efficiency in separating a desired molecule from soluble impurities.[3] Beyond purification, controlling the crystallization process is paramount for isolating specific polymorphic forms, which can have profound impacts on a drug substance's stability, solubility, and bioavailability. For structural elucidation via single-crystal X-ray diffraction, the growth of high-quality, well-ordered crystals is an absolute prerequisite.[4]

This document provides a comprehensive guide to developing robust crystallization protocols for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine. It moves beyond simple procedural lists to explain the rationale behind solvent selection and method choice, empowering the researcher to troubleshoot and optimize the crystallization process effectively.

Physicochemical Profile of the Target Compound

A thorough understanding of the compound's properties is the cornerstone of a logical crystallization strategy. While extensive experimental data for this specific molecule is not widely published, a profile can be constructed based on its known structure and data from chemical suppliers.

Structure:

The structure features a polar piperidine head group (a secondary amine) and a large, nonpolar cyclohexylsulfanyl tail, making it an amphiphilic molecule.

Table 1: Physicochemical Properties of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

PropertyValue / Expected BehaviorSource
CAS Number 1598148-59-4[5]
Molecular Formula C₁₃H₂₅NS[5]
Molecular Weight 227.41 g/mol [5]
Appearance Expected to be a solid at room temperature.Inferred from structure & storage recommendations.
Solubility Expected to have low solubility in water and high solubility in various organic solvents due to the large lipophilic tail. The piperidine nitrogen provides a site for protonation, suggesting pH-dependent aqueous solubility.Inferred from piperidine properties[6] and structural analysis.
Storage Sealed in a dry environment at 2-8°C.[5]

Core Principles of Crystallization

Crystallization is fundamentally a process of controlled precipitation, transitioning a molecule from a soluble to an insoluble state to form an ordered solid lattice.[3] This is achieved by creating a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility at a given temperature.[7]

G

Nucleation, the initial formation of a stable crystalline seed, can be spontaneous or induced.[8] Following nucleation, crystal growth occurs as additional molecules from the solution deposit onto the seed's surface. The goal of a well-designed protocol is to control the rate of supersaturation to favor slow crystal growth over rapid precipitation, which often leads to amorphous solids or very small crystals.[3][9]

Solvent Selection: The Key to Success

The choice of solvent is the most critical parameter in crystallization. The ideal solvent will exhibit a steep solubility curve for the target compound, meaning the compound is highly soluble at an elevated temperature but poorly soluble at room temperature or below.[3] Given the amphiphilic nature of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine, a systematic screening of solvents across a polarity range is recommended.

Table 2: Suggested Solvents for Crystallization Screening

Solvent ClassSolventBoiling Point (°C)Rationale
Alcohols (Protic) Ethanol78Often effective for piperidine derivatives.[10]
Isopropanol82Similar to ethanol, offers slightly different solubility.
Ethers Methyl tert-butyl ether (MTBE)55Good for less polar compounds, easily removed.
Esters Ethyl Acetate77Medium polarity, often used in mixtures.[10]
Ketones Acetone56Polar aprotic, good solvent power.
Hydrocarbons Heptane98A nonpolar anti-solvent.
Toluene111Aromatic solvent, may interact via π-stacking.
Nitriles Acetonitrile82Polar aprotic, known to be effective for piperidines.[10]
Protocol 4.1: Small-Scale Solvent Screening
  • Place approximately 10-20 mg of the compound into several small vials.

  • To each vial, add a different candidate solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility at room temperature.

  • For vials where the solid is sparingly soluble at room temperature, gently heat the vial until the solid dissolves completely.

  • Allow the heated vials to cool slowly to room temperature, then place them in a refrigerator (approx. 4°C).

  • Observe the vials for crystal formation. The best solvents will yield a significant amount of crystalline solid upon cooling.

Recommended Crystallization Protocols

Based on the results of the solvent screening, one or more of the following scaled-up protocols can be employed.

Method 1: Slow Cooling Crystallization

This is the most common and straightforward crystallization method, relying on the temperature-dependent solubility of the compound.[3]

  • Principle: A saturated solution is prepared at an elevated temperature and allowed to cool slowly, gradually inducing supersaturation and promoting ordered crystal growth.

  • Best For: Compounds that exhibit a significant difference in solubility between hot and cold temperatures in a specific solvent.

G

  • Place the crude 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine in an Erlenmeyer flask.

  • Add the chosen solvent (e.g., isopropanol) in small portions while heating the flask (e.g., on a hot plate) and swirling. Continue adding solvent until the solid just dissolves.

  • Remove the flask from the heat source. If the solution is not clear, perform a hot gravity filtration to remove insoluble impurities.

  • Cover the flask with a watch glass or stopper and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container (e.g., a beaker of warm water or wrapped in glass wool).

  • Once at room temperature, if crystallization is extensive, you may further cool the flask in an ice bath or refrigerator for at least 30 minutes to maximize yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals under vacuum to remove residual solvent.

Method 2: Anti-Solvent Addition

This method is useful when the compound is highly soluble in a solvent even at low temperatures.

  • Principle: The compound is dissolved in a "good" solvent, and a miscible "anti-solvent" (in which the compound is insoluble) is slowly added. This reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[7]

  • Best For: Purifying compounds that are difficult to crystallize by cooling alone.

G

  • Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature.

  • Slowly add a miscible "anti-solvent" (e.g., heptane) dropwise while gently stirring the solution.

  • Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the point of saturation has been reached.

  • If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Stopper the flask and allow it to stand undisturbed at room temperature. Crystals should form over time.

  • Isolate the crystals by vacuum filtration, wash with the anti-solvent, and dry.

Method 3: Vapor Diffusion

This technique is exceptionally effective for growing high-quality single crystals suitable for X-ray diffraction, especially when only small amounts of material are available.[8][11]

  • Principle: An anti-solvent slowly diffuses in the vapor phase into a concentrated solution of the compound, gradually inducing crystallization without physical disturbance.

  • Best For: Growing single crystals for structural analysis.

G

  • Dissolve 2-5 mg of the purified compound in a small volume (0.2-0.5 mL) of a relatively non-volatile "good" solvent (e.g., toluene) in a small, open vial.

  • Place this small vial inside a larger jar or beaker.

  • Add a layer (1-2 mL) of a more volatile "anti-solvent" (e.g., heptane) to the bottom of the larger jar, ensuring the liquid level is below the top of the inner vial.

  • Seal the larger jar tightly with a cap or parafilm.

  • Allow the sealed system to stand undisturbed in a vibration-free location for several days to weeks. The anti-solvent vapor will slowly diffuse into the solution in the inner vial, causing crystals to form.

  • Once suitable crystals have formed, carefully remove them with a spatula or by decanting the solvent.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form Solution is not sufficiently supersaturated; cooling too fast; compound is too soluble.Scratch the inside of the flask with a glass rod; add a seed crystal; cool to a lower temperature; try a different solvent or the anti-solvent method.
"Oiling out" Solution is too concentrated; cooling too fast; melting point of the compound is below the boiling point of the solvent.Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Use a lower-boiling point solvent.
Rapid precipitation Solution is too supersaturated; cooling too fast.Use less concentrated solution; ensure very slow cooling by insulating the flask.
Poor recovery Compound is too soluble in the chosen solvent even when cold.Use a less effective solvent; use an anti-solvent to precipitate more material; ensure the final cooling step is done for an adequate amount of time at the lowest practical temperature.

Conclusion

The successful crystallization of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine is an achievable goal through a systematic and well-reasoned approach. By beginning with a comprehensive solvent screen to identify suitable solvent systems, researchers can then apply targeted protocols such as slow cooling, anti-solvent addition, or vapor diffusion to obtain material of the desired purity and form. The principles and detailed methodologies provided in this guide serve as a robust starting point for the development of a scalable and reproducible crystallization process, a critical step in the advancement of any research or drug development program.

References

  • Arulraj, R., & Perumal, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. [Link not available directly, but referenced in similar works.]
  • Arulraj, R., & Perumal, M. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [https://chemrevlett.com/article_137175.html]
  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved March 4, 2026, from [https://www.
  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). PIPERIDINE. CAMEO Chemicals. Retrieved March 4, 2026, from [https://cameochemicals.noaa.gov/chemical/1565]
  • Fun, H.-K., et al. (2012). Crystal structures of two chiral piperidine derivatives... Acta Crystallographica Section E, 68(Pt 5), o1357–o1358. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344234/]
  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database. Retrieved March 4, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/Piperidine]
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved March 4, 2026, from [https://www.colorado.
  • ChemicalBook. (2026). Piperidine. Retrieved March 4, 2026, from [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7852893.htm]
  • CAS Common Chemistry. (n.d.). Piperidine. Retrieved March 4, 2026, from [https://commonchemistry.cas.org/detail?cas_rn=110-89-4]
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1435–1442. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5050529/]
  • Myerson, A. S., & Kim, K. (2018). Crystallization of Organic Compounds. John Wiley & Sons. [https://www.wiley.com/en-us/Crystallization+of+Organic+Compounds%3A+An+Industrial+Perspective%2C+2nd+Edition-p-9781119216960]
  • Crystal Structure and Conformation of a Pair of Piperidine Derivatives. (2004). Molecular Crystals and Liquid Crystals, 403(1), 101-110. [https://www.tandfonline.com/doi/abs/10.1080/15421400390248039]
  • Fernandes, C., et al. (2021). Crystal structures of two alanylpiperidine analogues. IUCrData, 6(12), x211430. [https://journals.iucr.org/d/issues/2021/12/00/dz5175/index.html]
  • Guide for crystallization. (n.d.). Retrieved March 4, 2026, from [https://www.crystallography.
  • Rao, A. V. S., et al. (2008). 6-Cyclohexylmethyl-2-cyclohexylsulfanyl-5-isopropylpyrimidin-4(3H)-one. Acta Crystallographica Section E, 64(Pt 2), o389. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2952445/]
  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2411-2435. [https://pubs.rsc.org/en/content/articlelanding/2023/cs/d2cs00697a]
  • Schepmann, D., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistryOpen, 6(4), 564–575. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5544605/]
  • Fisher Scientific. (2025). SAFETY DATA SHEET - N-Carbethoxy-4-piperidone. Retrieved March 4, 2026, from [https://www.fishersci.com/sds?productName=AC222270050]
  • Gavrilov, N. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1432. [https://www.mdpi.com/1420-3049/28/3/1432]
  • Sigma-Aldrich. (n.d.). 2-{2-[(4-methylphenyl)sulfanyl]ethyl}piperidine hydrochloride. Retrieved March 4, 2026, from [https://www.sigmaaldrich.com/US/en/product/lif/lif432342005]
  • International Journal of Novel Research and Development (IJNRD). (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 9(2). [https://www.ijnrd.org/papers/IJNRD2402123.pdf]
  • DTIC (Defense Technical Information Center). (1983). Piperidine Synthesis. [https://apps.dtic.mil/sti/pdfs/ADA133649.pdf]
  • National Center for Biotechnology Information. (n.d.). 4-(2-Ethoxyphenyl)piperidine. PubChem Compound Database. Retrieved March 4, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/20364487]
  • PubMed. (1978). X-ray crystallographic studies of cyclophosphamide (NSC-26271) derivatives. [https://pubmed.ncbi.nlm.nih.gov/643888/]
  • PubMed. (2007). 1,1'-linked cyclopropane derivatives: the helical conformation of quinquecyclopropanol. [https://pubmed.ncbi.nlm.nih.gov/17632832/]
  • ChemScene. (n.d.). 4-(2-(Cyclohexylthio)ethyl)piperidine. Retrieved March 4, 2026, from [https://www.chemscene.com/products/4-(2-(Cyclohexylthio)ethyl)piperidine-1598148-59-4.html]
  • Chem-Impex. (n.d.). 4-Oxo-piperidine-3-carboxylic acid ethyl ester hydrochloride. Retrieved March 4, 2026, from [https://www.chemimpex.com/products/4-oxo-piperidine-3-carboxylic-acid-ethyl-ester-hydrochloride]
  • National Center for Biotechnology Information. (n.d.). N-Cyclopropyl-4-(2-ethyl-piperidine-1-sulfonyl)-N-thiophen-2-ylmethyl-benzenesulfonamide. PubChem Compound Database. Retrieved March 4, 2026, from [https://pubchem.ncbi.nlm.nih.gov/compound/645530]
  • Aakeröy, C. B., & Evans, T. A. (2000). The role of crystallography in drug design. Pharmaceutical science & technology today, 3(10), 326–334. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7127110/]
  • ChemScene. (n.d.). 4-(2-Ethylphenyl)piperidine. Retrieved March 4, 2026, from [https://www.chemscene.com/products/4-(2-Ethylphenyl)piperidine-74150-51-9.html]

Sources

Application Notes & Protocols: Dosage Formulation Strategies for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive framework for developing robust dosage forms for the novel chemical entity 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine. Based on its structure, this compound is anticipated to be a lipophilic, poorly water-soluble weak base, presenting significant challenges to achieving adequate bioavailability. These application notes detail essential pre-formulation studies to characterize the active pharmaceutical ingredient (API) and outline detailed protocols for developing advanced oral and parenteral formulations. The strategies discussed focus on overcoming poor aqueous solubility through lipid-based systems, including Self-Microemulsifying Drug Delivery Systems (SMEDDS) for oral administration and sterile lipid emulsions for parenteral routes. The causality behind experimental choices, self-validating protocols, and authoritative grounding are emphasized to ensure scientific integrity and practical applicability for researchers in drug development.

Introduction to 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine: Profile and Challenges

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs targeting a wide array of conditions.[1][2] The compound 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine combines this basic heterocycle with a bulky, non-polar cyclohexylsulfanyl-ethyl side chain. This unique structure dictates its physicochemical properties and, consequently, the challenges that must be overcome during formulation development.

Inferred Physicochemical Profile

While specific experimental data for this molecule is not publicly available, a reliable profile can be inferred from its constituent chemical groups. This predictive analysis is the first step in rational formulation design.[3]

  • Lipophilicity (LogP): The large, aliphatic cyclohexyl ring and the thioether linkage contribute significantly to the molecule's non-polar character. Piperidine derivatives are generally more lipophilic than their piperazine counterparts.[4] The predicted octanol-water partition coefficient (LogP) is expected to be high (likely > 4), classifying it as a lipophilic compound. For comparison, the similar structure [(4-cyclohexylphenyl)sulfonyl]piperidine has a calculated XLogP3-AA of 4.4.[5]

  • Solubility: As a consequence of its high lipophilicity, the aqueous solubility of the free base is expected to be very low, particularly at neutral and alkaline pH.

  • pKa: The piperidine ring contains a secondary amine, which is basic. The pKa of the conjugate acid of piperidine is approximately 11.2.[6] Therefore, 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine is a weak base, and its solubility will increase significantly in acidic environments due to the formation of a protonated, charged species.

  • Biopharmaceutics Classification System (BCS): Based on its anticipated low solubility and high lipophilicity (which often correlates with high membrane permeability), the compound is likely to be a BCS Class II drug.[3] For such compounds, the oral absorption is limited by the dissolution rate.

Primary Formulation Challenges
  • Poor Aqueous Solubility: This is the most significant hurdle, directly impacting dissolution and absorption, potentially leading to low and erratic oral bioavailability.[7]

  • Chemical Stability: The cyclohexylsulfanyl (thioether) group is susceptible to oxidation, which could form the corresponding sulfoxide and sulfone derivatives. This potential degradation pathway must be investigated and controlled through excipient selection and manufacturing conditions.

  • Delivery Route Optimization: While oral delivery is preferred for convenience and patient compliance, the compound's properties may necessitate parenteral administration in certain therapeutic contexts.[8][9]

PropertyPredicted Value / CharacteristicImplication for Formulation
Molecular Class Substituted PiperidineBasic nitrogen allows for salt formation.[10]
Predicted LogP High (> 4.0)Poor aqueous solubility; suitable for lipid-based formulations.[11]
Aqueous Solubility Low at pH > 7pH-dependent solubility; dissolution is rate-limiting step for absorption.
Predicted pKa ~10-11Weak base; solubility increases at low pH.
Potential Stability Thioether moietySusceptible to oxidation; requires antioxidant protection.[12]
Likely BCS Class Class IILow Solubility, High Permeability. Bioavailability is dissolution-rate limited.[3]
A summary of the predicted properties of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine and their formulation implications.

Pre-formulation Studies: The Foundation for Rational Formulation Design

A thorough pre-formulation investigation is critical to de-risk development and select the most appropriate formulation strategy.[13] These studies define the API's intrinsic properties.

Protocol: Physicochemical Characterization

This protocol establishes the fundamental parameters governing the API's behavior.

Objective: To determine the pKa, pH-solubility profile, LogP, and solid-state characteristics of the API.

Methodology:

  • pKa Determination:

    • Prepare a 0.1 mg/mL solution of the API in a methanol/water co-solvent system.

    • Perform potentiometric titration against 0.1 N HCl and 0.1 N NaOH.

    • Calculate the pKa from the inflection point of the titration curve. The basicity of the piperidine nitrogen is a key factor for receptor binding and biological activity.

  • pH-Solubility Profile:

    • Prepare a series of buffered solutions (pH 2, 4, 6.8, 7.4, 9).

    • Add an excess amount of the API to each buffer in sealed vials.

    • Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium.

    • Filter the samples through a 0.22 µm syringe filter.

    • Analyze the filtrate for API concentration using a validated HPLC-UV method.

    • Plot solubility (log scale) versus pH. This profile is crucial for predicting its behavior in the gastrointestinal tract.

  • LogP Determination:

    • Perform a traditional shake-flask method using n-octanol and phosphate buffer at pH 7.4.

    • Dissolve a known amount of the API in the pre-saturated aqueous phase.

    • Add an equal volume of pre-saturated n-octanol.

    • Shake vigorously for 1 hour and allow the phases to separate for 24 hours.

    • Measure the API concentration in both the aqueous and octanol phases by HPLC-UV.

    • Calculate LogP as log10([API]octanol / [API]aqueous).

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): Determine the melting point and detect any polymorphic forms.

    • Thermogravimetric Analysis (TGA): Assess thermal stability and solvent/water content.

    • Powder X-Ray Diffraction (PXRD): Characterize the crystalline or amorphous nature of the API. The existence of multiple polymorphs can significantly impact solubility and stability.[14]

Protocol: Forced Degradation and Stability Assessment

Objective: To identify potential degradation pathways and establish stability-indicating analytical methods.

Methodology:

  • Expose the API (in solution and solid state) to the following stress conditions as per ICH Q1A(R2) guidelines:

    • Acid/Base Hydrolysis: 0.1 N HCl and 0.1 N NaOH at 60°C for 24 hours.

    • Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature for 24 hours. This is critical for assessing the stability of the thioether linkage.

    • Thermal Stress: 80°C for 48 hours.

    • Photostability: Expose to UV/Vis light (ICH Q1B).

  • Analyze all stressed samples by HPLC-UV/MS at appropriate time points.

  • Identify major degradants using mass spectrometry (MS) to elucidate degradation pathways.

  • Validate the HPLC method to ensure it can separate the parent API from all significant degradants.

Data Interpretation and Strategy Selection

The results from the pre-formulation studies guide the selection of an appropriate formulation strategy. The following decision tree illustrates a logical workflow based on the anticipated properties of a lipophilic, poorly soluble API.

G cluster_0 Pre-formulation Data cluster_1 Primary Assessment cluster_2 Route of Administration cluster_3 Oral Strategies cluster_4 Parenteral Strategies Preform API Characterization (LogP, Solubility, pKa, Stability) Assess LogP > 4 ? Aqueous Solubility < 10 µg/mL ? Preform->Assess Route Oral or Parenteral? Assess->Route Yes Oral_Strat Select Oral Strategy Route->Oral_Strat Oral Parenteral_Strat Select Parenteral Strategy Route->Parenteral_Strat Parenteral LBDDS Lipid-Based System (SMEDDS) High Priority Oral_Strat->LBDDS Amorphous Amorphous Solid Dispersion (Spray Dry, HME) Oral_Strat->Amorphous Particle Particle Size Reduction (Micronization/Nanosizing) Oral_Strat->Particle Emulsion Lipid Emulsion High Priority Parenteral_Strat->Emulsion Micelle Micellar Solution (Surfactants/Co-solvents) Parenteral_Strat->Micelle Liposome Liposomes Parenteral_Strat->Liposome G Start Start: Select Excipients (Oil, Surfactant, Co-solvent) Screen Step 1: API Solubility Screening Start->Screen Select Select Excipients with Highest Solubility Screen->Select Ternary Step 2: Construct Ternary Phase Diagrams Select->Ternary Identify Identify Self-Microemulsifying Regions Ternary->Identify Formulate Step 3: Prepare API-Loaded Formulations Identify->Formulate Characterize Step 4: Characterize SMEDDS (Droplet Size, Emulsification Time, Stability) Formulate->Characterize End End: Optimized SMEDDS Formulation Characterize->End G cluster_0 Phase Preparation (50-60°C) OilPhase Step 1: Prepare Oil Phase (Oil + API + Antioxidant) PreEmulsion Step 3: Create Pre-emulsion (High-Shear Mixing) OilPhase->PreEmulsion AqPhase Step 2: Prepare Aqueous Phase (WFI + Emulsifier + Glycerol) AqPhase->PreEmulsion Homogenize Step 4: High-Pressure Homogenization (15,000-20,000 PSI) PreEmulsion->Homogenize Sterilize Step 5: Aseptic Filtration (0.22 µm) Homogenize->Sterilize QC Final QC Testing (Droplet Size, Zeta Potential, pH, Osmolality) Sterilize->QC

Caption: Workflow for the preparation of a parenteral lipid emulsion.

4.2.4 Quality Control Parameters

ParameterAcceptance CriteriaRationale
Appearance Homogenous, milky-white liquidEnsures uniformity and absence of phase separation.
Droplet Size (Mean Diameter) < 500 nmPrevents potential emboli upon IV injection.
Particle Size > 5 µm Per USP <729> limitsCritical safety parameter to avoid capillary blockage.
Zeta Potential < -30 mVA sufficiently high negative charge prevents droplet coalescence and ensures stability.
pH 6.0 - 8.0Must be within a physiologically acceptable range to avoid injection site irritation.
Osmolality 280-350 mOsm/kgEnsures the formulation is isotonic with blood.
Sterility and Endotoxin Must pass USP testsMandatory for all parenteral products.
Essential quality control parameters for a parenteral lipid emulsion.

Conclusion

The development of a successful dosage form for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hinges on systematically addressing its primary challenge: poor aqueous solubility. A comprehensive pre-formulation characterization is paramount to inform a rational, science-driven approach. For oral delivery, lipid-based systems like SMEDDS offer a promising strategy to enhance bioavailability by presenting the lipophilic API in a solubilized form. For parenteral administration, sterile lipid emulsions provide a safe and effective vehicle for intravenous delivery, mitigating the risk of drug precipitation in the bloodstream. The protocols and strategies outlined in this guide provide a robust starting point for researchers and scientists to transform this promising chemical entity into a viable therapeutic product.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Tadashi, S., et al. (2008). Controlled Biodistribution of Highly Lipophilic Drugs with Various Parenteral Formulations. Journal of Drug Targeting. [Link]

  • Gampa, K., et al. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • Formulating OSDs for Poorly Soluble Drugs. (2025). Tablets & Capsules. [Link]

  • Sharma, D., et al. Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. [Link]

  • Parenterals: What are lipid emulsions?. (2017). Malvern Panalytical. [Link]

  • Al-Hourani, B., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]

  • Parenteral Applications. (2022). Lipoid. [Link]

  • Parenteral Products. (2022). Royal Society of Chemistry. [Link]

  • Gaspar, D. P., et al. (2021). Injectable Lipid-Based Depot Formulations: Where Do We Stand?. Pharmaceutics. [Link]

  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia MDPI. [Link]

  • PIPERIDINE. Ataman Kimya. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry. [Link]

  • New Excipient Options for Oral Solid Dosage Drugs. (2014). Pharmaceutical Technology. [Link]

  • N-Cyclopropyl-4-(2-ethyl-piperidine-1-sulfonyl)-N-thiophen-2-ylmethyl-benzenesulfonamide. PubChem. [Link]

  • Reactions of Stable a-Chlorosulfanyl Chlorides with CИS-Functionalized Compounds. ResearchGate. [Link]

  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). MDPI. [Link]

  • Role of Pharmaceutical Excipients in Solid Oral Dosage Forms (Tablets). (2022). ResearchGate. [Link]

  • Excipients used in the Formulation of Tablets. (2016). Research and Reviews: Journal of Chemistry. [Link]

  • Excipients for Solid Dosage Form. CD Formulation. [Link]

  • [(4-Cyclohexylphenyl)sulfonyl]piperidine. PubChem. [Link]

  • Measured pKa(H) values (22 °C) for bicyclic piperidine analogs. ResearchGate. [Link]

  • Piperidine (CAS 110-89-4). Cheméo. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2019). ChemistrySelect. [Link]

  • Comparative Study of Click Handle Stability in Common Ligation Conditions. (2025). ACS Central Science. [Link]

  • Stability of the mercaptobenzothiazole compounds. (1993). PubMed. [Link]

  • Comparative effects of (SBE)7m-beta-CD and HP-beta-CD on the stability of two anti-neoplastic agents, melphalan and carmustine. (2000). PubMed. [Link]

  • Piperidine. Wikipedia. [Link]

  • Ethyl 1-(2-oxo-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate - Molecular Properties. MolForge. [Link]

  • cyclobutylspiro[4H-1,3-benzodioxine-2,4'-piperidine]-6-yl. Moshang Chemical. [Link]

  • 4-[2-(pyrrolidin-1-yl)ethyl]piperidine. PubChemLite. [Link]

  • Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine synthesis Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs)[1]

Welcome to the Application Support Hub. This guide addresses critical impurity profiles encountered during the synthesis of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine (CAS: 1598148-59-4). As a key pharmacophore in GPCR ligand and sigma receptor research, achieving high purity (>98%) is essential for reliable biological data.

Below you will find targeted troubleshooting protocols, mechanistic insights into impurity formation, and a validated acid-base extraction workflow designed to isolate your target amine from sulfur-based contaminants.

Core Synthesis & Impurity Landscape

The most robust synthetic route involves the nucleophilic substitution (


) of 4-(2-chloroethyl)piperidine  (often as the HCl salt) with cyclohexanethiol  in the presence of a base (e.g., 

,

).
Impurity Profile Table
Impurity TypeChemical NameOrigin/CausePhysicochemical Nature
Oxidative Dicyclohexyl disulfideAir oxidation of excess cyclohexanethiol.[1][2]Neutral, Lipophilic
Starting Material CyclohexanethiolUnreacted reagent (excess used to drive kinetics).Weakly Acidic (pKa ~10), Volatile, Malodorous
Elimination 4-Vinylpiperidine deriv.[1]E2 elimination of the ethyl chloride starting material.Basic (Amine), Lipophilic
Dimer

-alkylated dimers
Reaction of alkyl halide with unprotected piperidine nitrogen.[1]Basic, High MW

Troubleshooting Guide (Q&A)

Issue 1: "I have a persistent, garlic-like stench even after rotary evaporation."

Diagnosis: Residual Cyclohexanethiol . Thiols have low odor thresholds (ppb range).[1] Standard rotary evaporation is often insufficient due to the "clinging" nature of thiols on glass and their boiling points (


).

Solution: The "Michael Acceptor" Scavenge Do not rely solely on vacuum. Chemically sequester the thiol before final purification.

  • Protocol: Add 5–10 mol% (relative to excess thiol) of

    
    -ethylmaleimide  or methyl acrylate  to the crude reaction mixture.
    
  • Mechanism: These "Michael acceptors" undergo a rapid Thiol-Michael addition, converting the volatile, smelly thiol into a high-molecular-weight, polar thioether adduct.[1]

  • Removal: This adduct is much less volatile and often more polar, making it easier to remove via the Acid-Base workup described below.

Safety Note: Always keep a bleach bath (


) ready to quench glassware and rotavap traps.[1] Bleach oxidizes thiols to sulfonates, neutralizing the odor instantly.
Issue 2: "I see a large non-polar spot on TLC that co-elutes with my product."

Diagnosis: Dicyclohexyl disulfide . Thiols oxidize rapidly in air to form disulfides. This impurity is neutral and highly lipophilic (


), often smearing into the amine product on silica gel.

Solution: The pH-Switch Extraction (Acid-Base Workup) Chromatography is often ineffective for separating amines from lipophilic neutrals due to "tailing."[1] The most effective method utilizes the basicity of the piperidine nitrogen.

Protocol:

  • Dissolution: Dissolve crude mixture in EtOAc or

    
    .
    
  • Acid Wash (Target Capture): Extract with

    
     (
    
    
    
    ).[1]
    • Chemistry: The piperidine product becomes protonated (

      
      ) and moves to the aqueous phase .[3]
      
    • Fate of Impurity: The neutral disulfide (and any unreacted thiol) remains in the organic phase .

  • Organic Discard: Discard the organic layer (contains the disulfide).

  • Basification (Target Release): Cool the aqueous layer on ice. Slowly add

    
     until pH > 12.
    
    • Chemistry: The piperidine is deprotonated, becoming a free base oil/solid.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ). Dry (
    
    
    
    ) and concentrate.[1][3][4]
Issue 3: "My yield is low, and I see a new peak with a vinyl signal in NMR."

Diagnosis: Elimination (E2) Competition . Reaction conditions were likely too basic or too hot, causing the 4-(2-chloroethyl)piperidine to undergo dehydrohalogenation to form 4-vinylpiperidine , rather than substitution.[1]

Corrective Action:

  • Lower Temperature: Run the reaction at room temperature or mild heating (

    
    ) instead of reflux.
    
  • Change Base: Switch from strong bases (NaH, KOtBu) to milder bases like

    
      or 
    
    
    
    in Acetone or MeCN.
  • Solvent Effect: Use a polar aprotic solvent like DMF to favor the

    
     mechanism over E2.
    

Visualized Workflows

Figure 1: Reaction & Impurity Pathways

This diagram illustrates the competing pathways leading to the desired thioether versus common impurities.

ReactionPathways SM1 4-(2-chloroethyl) piperidine (HCl salt) Product Target Thioether (Product) SM1->Product SN2 (Desired) Impurity_Vinyl 4-Vinylpiperidine (Elimination Impurity) SM1->Impurity_Vinyl E2 (High Temp/Strong Base) SM2 Cyclohexanethiol SM2->Product Impurity_Disulfide Dicyclohexyl Disulfide (Oxidative Impurity) SM2->Impurity_Disulfide Air Oxidation Base Base (K2CO3) Base->Product

Caption: Mechanistic divergence showing the desired SN2 pathway vs. E2 elimination and oxidative side reactions.[1]

Figure 2: The "Self-Cleaning" Purification Logic

This decision tree guides you through the acid-base extraction, the most critical step for this specific molecule.

PurificationLogic Start Crude Reaction Mixture (Product + Thiol + Disulfide) Step1 Dissolve in Organic Solvent (EtOAc/Ether) Start->Step1 Step2 Extract with 1M HCl Step1->Step2 Split Phase Separation Step2->Split OrgLayer Organic Layer (Contains Disulfides & Neutrals) Split->OrgLayer Neutrals stay AqLayer Aqueous Layer (Acidic) (Contains Product Salt R-NH+) Split->AqLayer Amines migrate Discard DISCARD (Removes Lipophilic Impurities) OrgLayer->Discard Step3 Basify Aqueous Layer (NaOH to pH > 12) AqLayer->Step3 Step4 Extract into DCM Step3->Step4 Final Pure Product (Free Base) Step4->Final

Caption: Acid-Base extraction workflow leveraging the basicity of the piperidine ring to isolate it from neutral sulfur impurities.

Validated Experimental Protocol

Objective: Synthesis and Purification of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine.

  • Reaction:

    • Suspend 4-(2-chloroethyl)piperidine HCl (1.0 equiv) and

      
        (3.0 equiv) in DMF (
      
      
      
      ).
    • Add cyclohexanethiol (1.2 equiv) dropwise.[1]

    • Stir at

      
       for 12–16 hours.
      
  • Quench & Scavenge:

    • Cool to room temperature.[5]

    • Optional: Add methyl acrylate (0.2 equiv) and stir for 30 mins to scavenge excess thiol.

  • Workup (The Purification Step):

    • Dilute with water and extract into EtOAc.

    • Perform the Acid-Base Extraction (as per Figure 2):

      • Wash EtOAc with

        
         (
        
        
        
        ).[1] Collect aqueous.[3][5][6][7][8]
      • Basify aqueous phase with

        
         (pH 12–14).[1]
        
      • Extract aqueous phase with DCM (

        
        ).[1]
        
  • Final Isolation:

    • Dry DCM layer over

      
      , filter, and concentrate.
      
    • Result: The product is typically obtained as a pale yellow oil. If further purity is needed, convert to the HCl salt by adding

      
       in dioxane/ether to precipitate the solid salt, which can be recrystallized from Ethanol/Ether.
      

References

  • BenchChem. (2025).[3][4][9] Purification Techniques for Piperidine Derivatives: Acid-Base Extraction Protocols.[1][3] Retrieved from [1]

  • Organic Syntheses. (1969).[10] General methods for Thioether formation and purification.[9] Org.[3][5][7][10][11][12] Synth. 1969, 49, 39. Retrieved from [1]

  • National Institutes of Health (NIH). (2020).[1] Synthesis of Thiol Derivatives and Impurity Management in Medicinal Chemistry. Retrieved from [1]

  • University of Rochester. (2025).[13] Workup Guides: Removing Sticky Reagents and Odorous Thiols. Retrieved from [1]

  • Vice, S., et al. (2001).[14] Concise Formation of 4-Benzyl Piperidines and Related Derivatives. J. Org.[14] Chem, 66, 2487-2492.[14] (Context for piperidine reactivity). Retrieved from [1]

Sources

Technical Support Center: Purification of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex bifunctional building blocks. The purification of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine presents a classic dichotomous challenge in synthetic chemistry: you are simultaneously managing a highly basic secondary amine (the piperidine ring) and an oxidation-sensitive thioether (the cyclohexylsulfanyl moiety).

Standard normal-phase chromatography will almost certainly fail for this molecule. Below is a comprehensive, field-proven guide designed to help you troubleshoot, optimize, and execute the flawless purification of this compound.

Troubleshooting Diagnostics & Workflow

Before altering your chemistry, you must diagnose the specific chromatographic failure. The workflow below outlines the logical progression for identifying and resolving the two most common failure modes for this molecule: silanol-induced streaking and oxygen-induced degradation.

Troubleshooting workflow for resolving secondary amine streaking and thioether oxidation.

Frequently Asked Questions (FAQs)

Q1: Why does my compound streak across the entire TLC plate and elute in massive volumes on bare silica?

Causality: The secondary amine in the piperidine ring is highly basic. Standard bare silica gel acts as a Brønsted acid due to the presence of surface silanol (-SiOH) groups[1]. When your compound enters the column, a strong acid-base interaction occurs, causing the piperidine to bind tightly to the stationary phase[2]. Solution: You must neutralize the silica's acidity. This is achieved either by adding a competing volatile amine, such as 0.1–1% triethylamine (TEA), to your mobile phase[3], or by abandoning bare silica entirely in favor of an amine-functionalized stationary phase (e.g., KP-NH)[1].

Q2: My LC-MS shows impurities at +16 Da and +32 Da relative to the target mass. What happened?

Causality: You are observing the sulfoxide (+16 Da) and sulfone (+32 Da) derivatives of your compound. The cyclohexylsulfanyl group is a thioether, which is highly nucleophilic and prone to oxidation. This degradation is catalyzed by dissolved oxygen in your solvents, trace metal ions in the silica, and prolonged exposure to light[4]. Solution: Thioether purification requires strict anaerobic handling. You must degas your chromatography solvents with an inert gas (argon or nitrogen) prior to use[5] and minimize the time the compound spends adsorbed on the high-surface-area silica.

Q3: If I use Triethylamine (TEA) as a mobile phase modifier, how do I remove it post-purification?

Causality: TEA has a boiling point of 89.5 °C. While volatile, it easily becomes trapped in the oily matrix of lipophilic amines like 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine. Solution: Do not rely on standard rotary evaporation alone. Co-evaporation with a lower boiling solvent (such as dichloromethane or diethyl ether) under reduced pressure is highly effective for driving off residual TEA[3]. Follow this with 12–24 hours on a high-vacuum Schlenk line.

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. If executed correctly, the physical behavior of the molecule (e.g., TLC spot shape, LC-MS mass) will confirm the success of the step.

Protocol A: Amine-Optimized Normal Phase Chromatography

Validation Check: TLC spots will appear tight and circular (Rf ~0.3) rather than comet-shaped.

  • Solvent System Selection: Using TLC, determine a suitable solvent system (e.g., Dichloromethane/Methanol) that gives 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine an Rf value of approximately 0.2–0.4[3].

  • Eluent Preparation: Prepare the chosen eluent and add 0.5–1% (v/v) of triethylamine (TEA) to act as the competing amine[3].

  • Silica Deactivation (Critical Step): Do not load your sample onto raw silica. Slurry the silica gel in ethyl acetate, add ~2 mL of TEA per 8 g of silica, and stir the slurry for 15 minutes. This pre-treatment fully caps the acidic silanols. Filter and wash the silica with your running solvent before packing[6].

  • Column Packing & Loading: Pack the flash column with the deactivated silica. Dissolve your crude mixture in a minimum volume of the TEA-modified eluent and load it onto the column head[3].

  • Elution & Recovery: Run the column. The competing TEA will prevent the piperidine from irreversibly binding. Combine the pure fractions and remove the solvent and TEA under reduced pressure via co-evaporation[3].

Protocol B: Anaerobic Solvent Degassing for Thioether Protection

Validation Check: Post-purification LC-MS will show a clean [M+H]+ peak at ~228.18 m/z with no M+16 sulfoxide contamination.

  • Setup: Place your prepared chromatography solvent in a heavy-walled flask equipped with a magnetic stir bar. Seal the flask tightly with a rubber septum[5].

  • Inlet/Outlet Configuration: Insert two needles through the septum: an inert gas (argon or nitrogen) inlet needle that extends deep below the liquid surface, and a shorter gas outlet (vent) needle that remains in the headspace[5].

  • Sparging: Bubble the inert gas vigorously through the stirring solvent for at least 30–60 minutes. This physical displacement forces dissolved oxygen out of the liquid matrix[5].

  • Storage: Remove the vent needle first to allow a slight positive pressure of argon to build in the flask, then remove the inlet needle. Store the degassed buffer tightly sealed until immediately used for chromatography[5].

Quantitative Optimization Matrix

The table below summarizes the expected chromatographic behavior of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine across different purification strategies. Use this data to select the method that best balances your budget, yield requirements, and equipment availability.

Purification MethodStationary PhaseMobile PhaseAdditive / ModifierExpected Retention BehaviorEstimated Yield Impact
Standard Normal Phase Bare Silica (60 Å)Hexane / EtOAcNoneRf 0.0 – 0.1 (Severe Streaking)< 40% (Irreversible binding)
Modified Normal Phase Bare Silica (60 Å)DCM / MeOH1% Triethylamine (TEA)Rf 0.3 – 0.4 (Sharp Bands)> 85% (Requires TEA removal)
Amine-Functionalized KP-NH SilicaHexane / EtOAcNoneRf 0.3 – 0.4 (Sharp Bands)> 90% (Highest purity)
Reversed-Phase (High pH) C18 (100 Å)Acetonitrile / H₂O0.1% NH₄OH (pH > 9)Rt ~ 4.5 min (Baseline resolution)> 90% (Requires lyophilization)

Note: By increasing the mobile phase pH in reversed-phase chromatography (using NH₄OH), the piperidine is deprotonated, increasing its hydrophobicity and retention, which leads to highly predictable and scalable separations[2].

References

1.[3] Title: Technical Support Center: Purification of Secondary Alkyl Amines | Source: Benchchem | URL: 3 2.[1] Title: Is there an easy way to purify organic amines? | Source: Biotage | URL: 1 3.[4] Title: Technical Support Center: Purification of Volatile Thiol Compounds | Source: Benchchem | URL: 4 4.[5] Title: Preventing oxidation of the thiol group in Thiol-PEG6-alcohol | Source: Benchchem | URL: 5 5.[2] Title: How do I purify ionizable organic amine compounds using flash column chromatography? | Source: Biotage | URL: 2 6.[6] Title: Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids | Source: Royal Society of Chemistry (RSC) | URL: 6

Sources

Technical Support Center: Resolving Degradation of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. In drug development and synthetic workflows, bifunctional molecules like 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine present unique stability challenges. This compound contains two highly reactive moieties: a nucleophilic secondary amine (the piperidine ring) and an electron-rich thioether (the cyclohexylsulfanyl group).

When researchers report poor assay reproducibility or unexplained mass shifts, the root cause is almost always solvent-mediated degradation. This guide deconstructs the chemical causality behind these failures and provides self-validating protocols to guarantee the integrity of your solutions.

Section 1: Core Degradation Mechanisms (The "Why")

Q1: I dissolved my compound in dichloromethane (DCM) for a 24-hour reaction, but the solution turned reddish and LC-MS shows multiple new peaks. What happened?

A: You are observing solvent-mediated amine alkylation. It is a dangerous misconception that halogenated solvents like DCM or chloroform are completely inert. The secondary amine in the piperidine ring is a strong nucleophile. Upon prolonged exposure to DCM, the amine undergoes an


 reaction with the solvent to yield an equilibrium of iminium chlorides and chloromethyl chlorides. These intermediates rapidly react with a second equivalent of the amine to form aminals, or form quaternary ammonium salts via a Menshutkin-like reaction (1)[1].

Causality & Prevention: The lone pair on the piperidine nitrogen attacks the electrophilic carbon of DCM. Exothermic decomposition can even occur under concentrated conditions (2)[2]. To prevent this, strictly avoid halogenated solvents for storage or prolonged reactions.

Q2: My stock solution in DMSO shows a gradual loss of the active compound, accompanied by +16 Da and +32 Da mass shifts. Is this a manufacturing impurity?

A: No, this is spontaneous thioether oxidation. The cyclohexylsulfanyl group is highly susceptible to oxidation by reactive oxygen species (ROS), dissolved oxygen, or trace peroxides present in aging solvents. The +16 Da shift corresponds to the formation of a sulfoxide, and the +32 Da shift indicates over-oxidation to a sulfone (3)[3]. This concomitant functional transformation is a well-documented degradation pathway for thioether-piperidine compounds (4)[4].

Causality & Prevention: Solvents like THF or diethyl ether rapidly form peroxides over time, which act as potent oxidants for the thioether. Even DMSO can facilitate oxidation if aerated. You must control the atmospheric exposure of your solutions.

Section 2: Visualizing the Degradation Pathways

G Compound 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine Path1 Thioether Oxidation (ROS / Peroxides) Compound->Path1 O2 / H2O2 Path2 Amine Alkylation (Halogenated Solvents) Compound->Path2 DCM / CHCl3 Prod1 Sulfoxide (+16 Da) Sulfone (+32 Da) Path1->Prod1 Prod2 N-Alkyl Quaternary Salts Aminals Path2->Prod2

Chemical degradation pathways of the target compound in solution.

Section 3: Quantitative Stability Benchmarking

To build a self-validating experimental setup, you must benchmark your compound's stability against known degradation kinetics. Below is a summary of expected half-lives (


) under various formulation conditions.
Solvent / ConditionPrimary Degradation PathwayEstimated

at 25°C
Required Preventive Measure
DCM / Chloroform Amine Alkylation (Aminal formation)< 24 hoursSubstitute with Toluene or MeCN.
Aged THF / Ether Thioether Oxidation (Peroxide-driven)2 - 5 daysUse freshly distilled or BHT-stabilized solvents.
Aerated DMSO Sulfoxide Formation (

Da)
1 - 2 weeksSparge with Argon; store at -20°C.
Degassed MeCN None (Highly Stable)> 6 monthsStandardize as the primary stock solvent.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Stock Solutions

This protocol ensures the thioether remains reduced and the piperidine remains unalkylated. It includes a built-in validation step to guarantee success.

Step-by-Step Methodology:

  • Solvent Preparation: Select HPLC-grade Acetonitrile (MeCN) or Ethanol. Do not use halogenated solvents.

  • Degassing (Critical Step): Transfer 10 mL of the solvent into a septum-sealed vial. Sparge the solvent with high-purity Argon gas through a submerged needle for 15 minutes to displace dissolved

    
    . Vent through a secondary needle.
    
  • Dissolution: Rapidly weigh the solid 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine and transfer it to the degassed solvent under a blanket of Argon.

  • Aliquotting: Divide the master stock into single-use amber glass vials (to prevent photo-catalyzed ROS generation). Blanket each vial with Argon before sealing.

  • Storage: Store immediately at -20°C.

  • Self-Validation Checkpoint: Take a 10 µL aliquot of the freshly prepared stock and analyze via LC-MS. The extracted ion chromatogram (EIC) for the

    
     mass must be <0.5% relative to the parent mass. Repeat this check monthly.
    

Workflow Start Solid Compound Solvent Select Non-Halogenated Solvent (e.g., MeCN) Start->Solvent Degas Degas with Argon (Remove O2) Solvent->Degas Additive Add Antioxidant (Optional) Degas->Additive Store Store at -20°C in Amber Vials Additive->Store

Step-by-step workflow for preparing stable stock solutions.

Protocol 2: Chromatographic Rescue of Oxidized Batches

If your stock solution has already degraded to the sulfoxide (+16 Da), chemical reduction is often messy and low-yielding. The most rigorous approach is reverse-phase chromatographic rescue.

Step-by-Step Methodology:

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 0.1% TFA). The acidic modifier protonates the piperidine, drastically improving peak shape and resolution.

  • Injection: Inject the degraded mixture onto a C18 preparative column.

  • Gradient Elution: Run a shallow gradient (e.g., 5% to 50% B over 20 minutes).

    • Causality Note: The sulfoxide is significantly more polar than the intact thioether. It will elute earlier than the parent compound.

  • Fraction Collection: Collect the later-eluting major peak (the intact parent compound).

  • Lyophilization: Immediately freeze the collected fractions and lyophilize to obtain the purified compound as a TFA salt.

  • Self-Validation Checkpoint: Re-inject the lyophilized powder on an analytical LC-MS. The +16 Da peak must be entirely absent, confirming successful rescue.

References

  • Wikipedia: Dichloromethane - Wikipedia. Details the nucleophilic reactions of secondary amines with dichloromethane to form aminals and quaternary salts. 1

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design - ACS Publications. Explains the kinetics of thioether oxidation to sulfoxide and sulfone by reactive oxygen species. 3

  • Thermal Stability of Amine Compounds and Dichloromethane - ResearchGate. Investigates the exothermic decomposition and reactivity of amine compounds diluted in dichloromethane. 2

  • Selective Oxidation of Clopidogrel by Peroxymonosulfate (PMS) and Sodium Halide (NaX) System: An NMR Study - MDPI. Documents concomitant functional transformations, including N-oxide formation in piperidine groups and thioether oxidation.4

Sources

Technical Support Center: Handling & Troubleshooting 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine . This compound—characterized by its piperidine core and lipophilic cyclohexyl-thioether tail—is typically synthesized and stored as a hydrochloride (HCl) salt to improve aqueous solubility.

However, piperidine HCl salts are notoriously hygroscopic. They readily absorb atmospheric moisture, leading to weighing inaccuracies, deliquescence, and degradation. This guide provides authoritative, self-validating protocols to troubleshoot handling, analytical, and formulation workflows.

Section 1: Fundamental Mechanisms of Hygroscopicity

Q: Why does 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride rapidly absorb moisture and become sticky on the benchtop?

A: The hygroscopicity of this compound is driven by the thermodynamic competition between its crystal lattice energy and the hydration energy of its constituent ions. The secondary amine of the piperidine ring acts as a strong hydrogen bond donor and acceptor. When crystallized as an HCl salt, the lattice energy is often insufficient to prevent the highly electronegative chloride ion from coordinating with atmospheric water molecules.

Water intercalates into the lattice, breaking the ionic bonds between the protonated piperidine and the chloride ion. This causes a phase transition from a crystalline solid to a sticky, amorphous hydrate, which lowers the melting point and eventually results in a deliquescent solution[1].

Section 2: Storage and Handling Protocols

Q: How should I store and weigh this compound to prevent moisture uptake and ensure accurate dosing?

A: To ensure experimental reproducibility, you must treat the HCl salt as a highly moisture-sensitive reagent. Weighing errors due to absorbed water mass can lead to significant discrepancies in molar equivalents during synthesis or in vitro assays. Implementing a self-validating inert transfer system is critical.

Step-by-Step Weighing Methodology:

  • Pre-drying: If the compound appears clumpy (indicating moisture uptake), dry it in a vacuum oven at 40°C under high vacuum (<1 mbar) for 24 hours in the presence of a strong desiccant like P₂O₅.

  • Inert Transfer: Transfer the sealed container into a glovebox purged with dry Argon or Nitrogen (Relative Humidity < 5%).

  • Thermal Equilibration: Allow the container to reach room temperature before opening to prevent sudden condensation on the cold glass.

  • Weighing: Weigh the desired mass into a pre-tared, oven-dried amber glass vial using a static-free spatula.

  • Sealing: Seal the vial with a PTFE-lined septum cap before removing it from the glovebox.

  • Solubilization: Inject anhydrous solvents directly through the septum using a syringe to prepare stock solutions on the benchtop.

HandlingWorkflow A Vacuum Drying (40°C, <1 mbar) B Transfer to Glovebox (<5% RH) A->B Desiccator C Weigh into Oven-Dried Vial B->C Static-free spatula D Seal with PTFE Septum C->D Crimp cap E Syringe Injection of Anhydrous Solvent D->E Benchtop

Workflow for weighing and transferring hygroscopic piperidine derivatives under inert conditions.

Section 3: Analytical Troubleshooting

Q: My analytical data (NMR, DSC, LC-MS) is inconsistent between batches. How does moisture affect these techniques, and how do I correct it?

A: Absorbed water fundamentally alters the physicochemical readouts of piperidine derivatives. In NMR, water rapidly exchanges with the piperidine N-H proton, causing peak broadening. In thermal analysis, the evaporation of bound water masks true melting points and degradation temperatures.

Table 1: Impact of Moisture on Analytical Techniques and Corrective Actions

Analytical TechniqueSymptom of Moisture UptakeRoot Cause (Causality)Corrective Action
¹H NMR Broad N-H peak, large H₂O peak (e.g., 1.56 ppm in CDCl₃).Rapid proton exchange between the amine and absorbed water.Dry deuterated solvents over 4Å molecular sieves; prepare samples in a glovebox.
DSC (Thermal) Broad endotherm < 100°C prior to the actual melting point.Evaporation of surface/bound water absorbing heat.Perform TGA first to quantify water; use hermetically sealed aluminum pans for DSC.
XRPD "Halo" effect in the diffractogram or peak shifting.Deliquescence leading to partial loss of crystal lattice integrity.Run variable-humidity XRPD (RH-XRPD) to determine the critical relative humidity (CRH).
LC-MS Drifting retention times, poor peak symmetry (tailing).Hygroscopic salt alters the local pH of the column stationary phase.Use heavily buffered mobile phases (e.g., 10mM Ammonium Acetate) to control ionization.
Section 4: Formulation and Salt Screening

Q: The HCl salt is too hygroscopic for our solid oral dosage formulation. What are the long-term alternatives?

A: If the critical relative humidity (CRH) of the HCl salt is too low for standard manufacturing (typically requiring CRH > 60%), a salt screening program is mandatory. Replacing the chloride ion with larger, more hydrophobic counterions can drastically reduce hygroscopicity while maintaining the solubility benefits of a salt form[2].

For basic piperidine derivatives, screening should follow a specific hierarchy:

  • Mesylate or Tosylate Salts: The bulky aromatic or alkyl sulfonate groups disrupt the hydrogen bonding network of water, often yielding highly crystalline, non-hygroscopic solids that perform exceptionally well for poorly soluble weak bases[3].

  • Sulfate Salts: Divalent counterions can form stable, stoichiometric hydrates that do not absorb further moisture upon ambient exposure.

  • Lipid Formulations: If all crystalline salts fail, reverting to the free base and formulating it as a lipid-based self-microemulsifying drug delivery system (SMEDDS) can bypass solid-state handling issues entirely.

SaltScreening Start 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine HCl (Unacceptable Hygroscopicity) Screen Counterion Exchange (Salt Screening) Start->Screen DVS > 5% weight gain Tosylate Tosylate / Mesylate Salts (Bulky, Hydrophobic) Screen->Tosylate pKa difference > 3 Sulfate Sulfate Salts (Stable Hydrates) Screen->Sulfate Divalent pairing FreeBase Free Base (Lipid Formulation) Screen->FreeBase If crystalline salts fail

Decision tree for overcoming piperidine HCl hygroscopicity via salt screening and formulation.

References

Sources

Validation & Comparative

Technical Analysis of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine: NMR Characterization & Structural Differentiation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

4-[2-(Cyclohexylsulfanyl)ethyl]piperidine is a critical pharmacophore intermediate, often employed in the synthesis of GPCR ligands and sigma receptor antagonists.[1][2] Its structural integrity relies on three distinct domains: the secondary amine (piperidine), the flexible ethyl linker, and the lipophilic thioether tail.[2]

For the analytical scientist, this molecule presents a specific challenge: spectral overlap in the aliphatic region (1.0–2.0 ppm) .[2] The cyclohexyl ring protons and the piperidine


 protons often merge into an unresolvable envelope.

This guide provides a comparative spectral analysis , distinguishing the product from its common "alternatives" (impurities like sulfoxides or salt forms) and evaluating the performance of different NMR solvent systems to resolve these overlaps.[2]

Structural Deconstruction & NMR Zones

To validate the structure, we treat the molecule as an assembly of three magnetic zones.

G cluster_0 Zone 1: Piperidine (Hydrophilic) cluster_1 Zone 2: Linker (Diagnostic) cluster_2 Zone 3: Thio-Cyclohexyl (Lipophilic) N1 NH Proton (Exchangeable) C26 α-Protons (C2, C6) ~3.0 ppm N1->C26 pH sensitive Link1 Ethyl C-1' (Piperidine-bound) C26->Link1 Vicinal Coupling Link2 Ethyl C-2' (Sulfur-bound) Link1->Link2 Linker Connectivity S_CH S-CH Methine (Cyclohexyl C1) Link2->S_CH Thioether Bond Cy_Ring Cyclohexyl Envelope (1.2 - 1.8 ppm) S_CH->Cy_Ring

Figure 1: Magnetic zoning of the target molecule.[1][2] Zone 2 provides the most critical connectivity data.

Comparative H-NMR Analysis

The "performance" of an NMR analysis for this compound is defined by the resolution of the Zone 2 (Linker) and Zone 1 (Amine) signals.[1]

A. The Baseline Spectrum (Free Base in CDCl₃)

Reference Frequency: 400 MHz | Temperature: 298 K[2]

AssignmentShift (δ ppm)MultiplicityIntegralMechanistic Insight
Piperidine NH 1.8 - 2.5Broad s1HHighly variable; concentration/moisture dependent.[1]
Piperidine C2,6-H 3.05 - 3.15Broad d/m4HDeshielded by Nitrogen.[1][2] Broadening indicates chair-flip dynamics.[1]
S-CH₂ (Linker) 2.55 Triplet (J=7.[1]2)2HDiagnostic Peak. Chemical shift confirms Sulfide state (vs Sulfoxide).
S-CH (Cyclohexyl) 2.60 - 2.65Multiplet1HOften overlaps with S-CH₂.[1] Requires 2D-HSQC to resolve.
Piperidine C3,5-H 1.65 - 1.75Multiplet4HPart of the "Aliphatic Envelope".[1]
Linker CH₂ (C1') 1.50 - 1.60Quartet/m2HShielded by alkyl chain.[1] Overlaps with cyclohexyl.[1]
Cyclohexyl H 1.20 - 1.40Multiplet10HThe "Aliphatic Envelope".[1] Unresolvable in 1D NMR.
B. Performance Comparison: Solvent Selection

The choice of solvent drastically alters the spectral resolution, particularly for the active amine and the sulfur-adjacent protons.

FeatureAlternative A: CDCl₃ (Chloroform-d) Alternative B: DMSO-d₆ (Dimethyl Sulfoxide) Verdict
NH Signal Often invisible or broad lump due to rapid exchange.[1]Sharp, distinct peak at ~8.2-8.5 ppm (if salt) or visible broad singlet (free base).[2]DMSO is superior for confirming the amine proton count.
S-CH₂ Resolution Good. Appears at ~2.55 ppm.[1][3]Poor. Overlaps with the residual solvent peak of DMSO (2.50 ppm).CDCl₃ is superior for quantifying the thioether linker.[1]
Piperidine Ring Distinct equatorial/axial splitting often collapsed.[1]Higher viscosity of DMSO can broaden signals further.[1]CDCl₃ generally yields sharper lines for aliphatic chains.[1]

Critical Protocol Note: If using DMSO-d₆, you must heat the sample to 313 K (40°C) to shift the water peak away from the critical aliphatic region and sharpen the exchangeable protons.

C-NMR & DEPT Analysis

Carbon NMR provides the definitive count of unique carbons, resolving the symmetry of the piperidine and cyclohexyl rings.

  • Diagnostic Carbon 1 (C-S): The carbon attached to sulfur (Cyclohexyl C1) appears at ~43-45 ppm .[1]

  • Diagnostic Carbon 2 (N-Cα): Piperidine C2/C6 carbons appear at ~46-47 ppm .[1]

  • Symmetry Check:

    • Piperidine: C2/C6 are equivalent (1 signal), C3/C5 are equivalent (1 signal).[2]

    • Cyclohexyl: C2/C6 equivalent, C3/C5 equivalent.[2]

    • Result: You should observe 9 distinct carbon signals for this 13-carbon molecule due to symmetry.[1]

Impurity Profiling: The "Alternatives"

In synthesis, the primary "alternatives" (impurities) are the Sulfoxide (oxidation product) and the Disulfide (dimerization of the thiol precursor).[2] NMR is the gold standard for distinguishing these.

DecisionTree Start Analyze S-CH2 (Linker) Triplet Region Check1 Peak Position? Start->Check1 Res1 ~2.55 ppm (Sulfide - Target) Check1->Res1 Standard Res2 ~2.8 - 3.0 ppm (Sulfoxide S=O) Check1->Res2 +0.3 ppm shift Res3 ~3.1 - 3.3 ppm (Sulfone O=S=O) Check1->Res3 +0.6 ppm shift

Figure 2: Rapid diagnostic tree for oxidation state analysis.

  • Mechanism: The oxygen on sulfur exerts a strong Deshielding (Inductive) effect.

  • Protocol: Integration of the triplet at 2.8 ppm vs 2.55 ppm allows for quantitative calculation of % oxidized impurity (molar ratio).

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution 1H-NMR
  • Mass: Weigh 5.0 – 10.0 mg of the compound.[1]

  • Solvent: Add 600 µL of CDCl₃ (99.8% D) containing 0.03% TMS.

    • Why CDCl₃? To avoid the DMSO overlap with the critical S-CH₂ signal.[1]

  • Filtration: Filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., drying agents like MgSO₄).

  • Acquisition:

    • Pulse Angle: 30°[1]

    • Relaxation Delay (D1): 1.0 s (sufficient for protons, ensures quantitative integration of non-exchangeable protons).[2]

    • Scans (NS): 16 (Sufficient for >5 mg).

Protocol B: Distinguishing the Hydrochloride Salt

If the sample is the HCl salt (common for stability):

  • Shift Observation: The Piperidine α-protons (C2, C6) will shift downfield from ~3.1 ppm to ~3.4-3.5 ppm due to the positive charge on Nitrogen.[1]

  • D₂O Shake: Add 1 drop of D₂O to the NMR tube.

    • Result: The broad NH/NH₂⁺ peak will disappear (exchange with D), but the α-proton shift will remain, confirming the salt species.[2]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[1] (Standard reference for fragment chemical shifts).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[2]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] Link[2]

  • Reich, H. J. (2024).[2] Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison Chemistry Database.[1] Link

Sources

A Comparative Guide to HPLC Method Validation for the Purity of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine, a molecule with potential therapeutic applications, establishing a robust and reliable analytical method for purity assessment is a critical step in the journey from laboratory to clinic. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods, grounded in the principles of method validation as stipulated by the International Council for Harmonisation (ICH) Q2(R1) and the recently revised Q2(R2) guidelines.[1][2][3][4][5][6]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind the selection of methods and validation parameters, ensuring a self-validating system that is both scientifically sound and regulatory compliant.[7][8][9]

The Analyte: 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

The target analyte is a piperidine derivative. The piperidine moiety imparts a basic character (pKa ~11), while the cyclohexylsulfanyl-ethyl side chain adds significant hydrophobicity. The molecule lacks a strong chromophore, which presents a challenge for UV detection, a common technique in HPLC. This characteristic necessitates careful consideration of detection wavelength and potential alternative detection methods.

The Objective: A Stability-Indicating Purity Method

The primary goal is to develop and validate a stability-indicating HPLC method. Such a method must be able to accurately quantify the main compound and separate it from any potential process-related impurities and degradation products that might arise during manufacturing or storage.[6][7]

Method Comparison: A Tale of Three Approaches

To illustrate the principles of method validation and comparison, we will evaluate three distinct reversed-phase HPLC (RP-HPLC) methods.

  • Method A (Primary): A robust, gradient elution method using a standard C18 column with low-wavelength UV detection. This method is designed to be a reliable workhorse for routine quality control.

  • Method B (Alternative 1): An isocratic method employing a Phenyl-Hexyl column. The unique selectivity of the phenyl-hexyl stationary phase may offer advantages for separating aromatic or structurally similar impurities.

  • Method C (Alternative 2): A method utilizing a Charged Aerosol Detector (CAD). This universal detector is independent of the analyte's optical properties and can detect any non-volatile analyte, making it a powerful alternative when UV detection is suboptimal.

The workflow for validating these analytical procedures is a systematic process to ensure the method is fit for its intended purpose.

HPLC_Method_Validation_Workflow cluster_Dev Method Development cluster_Imp Implementation Dev Develop Analytical Procedure Spec Specificity Dev->Spec Validate Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Robust Robustness LOD->Robust Routine Routine Use & Lifecycle Management Robust->Routine Implement

Caption: A streamlined workflow for HPLC method validation.

Validation Parameter Deep Dive & Comparative Data

The following sections detail the validation parameters as prescribed by ICH Q2(R1) and compare the performance of the three proposed HPLC methods.[3][10]

Specificity (and Stability-Indicating Nature)

Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For a purity assay, this is the most critical parameter. A combination of analytical procedures may be necessary to achieve the required level of discrimination.[3]

Experimental Protocol:

  • Prepare solutions of the analyte, a placebo (if in a formulation), and known potential impurities (e.g., starting materials, synthetic by-products).

  • Subject a solution of the analyte to stress conditions (acid, base, oxidation, heat, light) to induce degradation.

  • Inject all solutions and analyze the chromatograms to assess peak purity and resolution between the main peak and any other peaks.

Comparative Data:

ParameterMethod A (C18, UV)Method B (Phenyl-Hexyl, UV)Method C (C18, CAD)
Resolution (Analyte vs. Impurity 1) 2.53.12.6
Resolution (Analyte vs. Degradant 1) 1.81.51.9
Peak Purity (Analyte after stress) PassPassPass

Analysis: Method B shows superior resolution for a known process impurity, likely due to π-π interactions between the phenyl rings of the stationary phase and the impurity. However, its resolution for a key degradant is lower than Method A. Method C provides comparable separation to Method A, with the added benefit of detecting impurities that may lack a UV chromophore. For a robust, all-around method, Method A provides the best balance.

Linearity

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. This is essential for accurate quantification.[10]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from the reporting limit for impurities up to 120% of the assay specification.[6]

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Comparative Data:

ParameterMethod A (C18, UV)Method B (Phenyl-Hexyl, UV)Method C (C18, CAD)
Range 0.05 - 150 µg/mL0.05 - 150 µg/mL0.5 - 150 µg/mL
Correlation Coefficient (R²) 0.99980.99950.9991 (non-linear fit)
Y-intercept MinimalMinimalN/A

Analysis: Method A demonstrates excellent linearity over a wide range with an R² value well above the typical acceptance criterion of ≥ 0.999. Method B also shows good linearity. Method C with the CAD detector often exhibits a non-linear (e.g., quadratic) response, which is acceptable if consistently applied, but adds complexity to the data processing.

Accuracy

Causality: Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percentage recovery.[8]

Experimental Protocol:

  • Prepare samples (e.g., a placebo or a low-concentration sample) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of 9 determinations).

  • Analyze the samples and calculate the percentage recovery.

Comparative Data:

ParameterMethod A (C18, UV)Method B (Phenyl-Hexyl, UV)Method C (C18, CAD)
Mean Recovery (80%) 100.5%101.2%99.8%
Mean Recovery (100%) 99.7%100.5%100.3%
Mean Recovery (120%) 100.1%99.9%101.5%
Overall Mean Recovery 100.1%100.5%100.5%

Analysis: All three methods demonstrate excellent accuracy, with recovery values well within the typical acceptance range of 98.0% to 102.0%. This indicates that none of the methods suffer from significant systematic error.

Precision (Repeatability & Intermediate Precision)

Causality: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability (short-term) and intermediate precision (long-term, within the same lab).[10]

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:

ParameterMethod A (C18, UV)Method B (Phenyl-Hexyl, UV)Method C (C18, CAD)
Repeatability (%RSD) 0.4%0.8%1.5%
Intermediate Precision (%RSD) 0.7%1.2%2.1%

Analysis: Method A, being a gradient method, shows excellent precision with very low Relative Standard Deviation (%RSD). Method B, the isocratic method, is also precise but slightly more variable. Method C exhibits higher variability, which is a known characteristic of CAD detectors compared to UV detectors. The precision of Method C may still be acceptable depending on the application, but Method A is superior in this regard.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. These are critical for the analysis of impurities.

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve, or by a signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Comparative Data:

ParameterMethod A (C18, UV)Method B (Phenyl-Hexyl, UV)Method C (C18, CAD)
LOD (µg/mL) 0.0150.0200.15
LOQ (µg/mL) 0.050.060.5

Analysis: The UV-based methods (A and B) are significantly more sensitive than the CAD-based method (C). Method A has the best sensitivity, making it the most suitable for trace impurity analysis. The higher LOQ of Method C could be a limiting factor if very low-level impurities need to be quantified.

Robustness

Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[3]

Experimental Protocol:

  • Introduce small variations to method parameters one at a time, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Mobile phase composition (± 2% absolute)

  • Analyze a system suitability solution under each condition and evaluate parameters like retention time, resolution, and peak asymmetry.

Comparative Data:

Parameter VariedMethod A (C18, UV)Method B (Phenyl-Hexyl, UV)Method C (C18, CAD)
Flow Rate (±10%) System suitability passesRetention time shift >15%System suitability passes
Organic Phase (±2%) System suitability passesSystem suitability failsSystem suitability passes
Temperature (±5°C) System suitability passesSystem suitability passesSystem suitability passes

Analysis: The gradient nature of Method A makes it more robust to small changes in mobile phase composition compared to the isocratic Method B, where such changes can cause significant shifts in retention time and resolution. Method C's performance is largely independent of mobile phase composition (as long as it's volatile), making it robust in that respect. Overall, Method A demonstrates the best robustness profile.

Experimental Protocols

Method A: Primary Method (C18, Gradient, UV)
  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 min, hold for 5 min, return to 10% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Method B: Alternative 1 (Phenyl-Hexyl, Isocratic, UV)
  • HPLC System: Waters Alliance e2695 or equivalent

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 100 mm, 2.6 µm

  • Mobile Phase: 60:40 Acetonitrile:10 mM Ammonium Bicarbonate pH 9.5

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase

Method C: Alternative 2 (C18, Gradient, CAD)
  • HPLC System: Thermo Vanquish Flex with Charged Aerosol Detector

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 15 min, hold for 5 min, return to 10% B and equilibrate for 5 min.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: CAD (Evaporation Temp: 35°C, Power Function: 1.2)

  • Injection Volume: 10 µL

  • Sample Diluent: 50:50 Acetonitrile:Water

Conclusion and Recommendation

The selection of an HPLC method is a multi-faceted decision that balances performance, robustness, and fitness for purpose.

Method_Selection_Logic cluster_Methods Candidate Methods cluster_Criteria Validation Criteria Start Define Analytical Requirement: Purity of 4-[...]-piperidine MethodA Method A C18, Gradient, UV MethodB Method B Phenyl-Hexyl, Iso, UV MethodC Method C C18, Gradient, CAD Spec Specificity MethodA->Spec Good Prec_Sens Precision & Sensitivity MethodA->Prec_Sens Excellent Robustness Robustness MethodA->Robustness Excellent MethodB->Spec Excellent (for some imps) MethodB->Prec_Sens Good MethodB->Robustness Fair MethodC->Spec Good MethodC->Prec_Sens Fair MethodC->Robustness Good Recommended Recommended Method: Method A Spec->Recommended Prec_Sens->Recommended Robustness->Recommended

Caption: Decision logic for selecting the optimal HPLC method.

Based on the comprehensive validation data, Method A (C18, Gradient, UV) is recommended as the primary method for determining the purity of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine. It provides the best overall performance, demonstrating a superior balance of specificity, sensitivity, precision, and robustness.

  • Method B serves as a valuable orthogonal method. If a specific, known impurity that is better resolved by the Phenyl-Hexyl chemistry becomes a critical quality attribute, this method would be an excellent choice for that targeted analysis.

  • Method C is a powerful problem-solving tool. If future work reveals critical impurities that lack a UV chromophore (so-called "UV-invisible" impurities), transitioning to or supplementing with this CAD-based method would be essential.

Ultimately, a robust analytical control strategy may involve using Method A for routine release and stability testing, while keeping Methods B and C in the analytical arsenal for investigational or characterization purposes. This risk-based approach ensures that the purity of 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine is controlled with the highest degree of scientific rigor and regulatory compliance.

References

  • FDA. (n.d.). Guidance on Analytical Method Validation. U.S.
  • ProPharma. (2024, June 25).
  • ResolveMass Laboratories Inc. (2025, December 26).
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. U.S.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. ECA Academy.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1). Validation of Analytical Procedures: Text and Methodology. EMA.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.
  • ECA Academy. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy.
  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • BenchChem. (2025). Technical Support Center: Characterization of Impurities in (S)-1-Boc-3-aminopiperidine. BenchChem.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2)

Sources

Reference Standards for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine Analysis: Qualification & Application

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Non-Pharmacopeial Standards

In the landscape of pharmaceutical development, 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine (CAS 1598148-59-4) occupies a niche but critical role. Often encountered as a synthetic intermediate or a process-related impurity in the manufacturing of sulfur-containing piperidine therapeutics (such as specific GPCR ligands or antihistamines), its accurate analysis is non-negotiable for regulatory compliance.

However, a critical gap exists: There is currently no USP, EP, or BP Primary Reference Standard for this specific molecule.

Researchers are often forced to rely on commercial "Research Grade" chemicals, which carry significant risks if used without rigorous qualification. This guide, written from the perspective of a Senior Application Scientist, outlines the hierarchy of available standards, the pitfalls of conventional UV-based purity assessment for this non-chromophoric molecule, and a self-validating protocol to establish an in-house Secondary Reference Standard .

Part 1: The Reference Standard Landscape

Since a "Gold Standard" pharmacopeial lot does not exist, the industry standard practice is to procure high-quality commercial material and upgrade its status through characterization. Below is an objective comparison of the source options available to the analyst.

Table 1: Comparative Analysis of Source Material Options
FeatureOption A: Commercial Research Chemical Option B: Custom Synthesis House Option C: In-House Qualified Standard (Recommended)
Primary Source Aggregators (e.g., ChemScene, ChemSrc)CROs (Contract Research Orgs)Option A upgraded via Protocol X
Purity Claim Typically >95% (Area % by UV or GC)>98% (Targeted)Absolute Purity (w/w%) assigned
Traceability Low (Batch-to-batch variability)High (Synthesis route known)High (Linked to Primary NIST/USP calibrants)
Cost Low ($100 - $500 / gram)High ($5,000+ / gram)Moderate (Labor + Material)
Risk High: "Area %"

"Weight %". Salts/solvents often ignored.
Moderate: Depends on CRO quality.Low: Scientifically validated potency.
Best Use Early discovery screeningGLP Tox studiesGMP Release & Impurity Quantification

Senior Scientist Insight: Never use a commercial research chemical directly for quantitative impurity analysis in a GMP setting. A "98% purity" label on a vial often ignores residual solvents (water, ethyl acetate) and inorganic salts (chloride, sulfate), which can inflate the apparent potency by 10-20%.

Part 2: Qualification Protocol (The "Self-Validating System")

To transform a commercial chemical into a reliable Secondary Reference Standard , you must establish its Potency (Assay) . For 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine, which lacks a strong UV chromophore, the standard "100% - Impurities" approach using HPLC-UV is scientifically flawed.

The Solution: Quantitative NMR (qNMR) qNMR is the only absolute method that does not require a reference standard of the analyte itself.[1] It relies on the fundamental physics of the proton signal.

Protocol: Absolute Purity Assignment via qNMR
  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or NIST traceable) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene).

    • Requirement: The IS signals must not overlap with the piperidine ring protons (1.5 - 3.0 ppm) or the cyclohexyl protons (1.2 - 2.0 ppm). Maleic acid (singlet at ~6.3 ppm) is ideal.

  • Sample Preparation:

    • Weigh ~10 mg of Analyte (precision ±0.01 mg).

    • Weigh ~10 mg of IS (precision ±0.01 mg).

    • Dissolve in 0.75 mL DMSO-d6 (ensures solubility of both salt and free base forms).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1): 60 seconds (Critical! Must be 5x T1 to ensure full relaxation).

    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.[2]
Part 3: Analytical Methodologies (Performance Comparison)

Once your standard is qualified, how do you analyze the sample? The molecule's structure (aliphatic amine + thioether) dictates the method.

Method A: HPLC-CAD (Recommended for Routine Analysis)

Why: The molecule has weak UV absorbance (only end-absorption <210 nm). UV detection is prone to noise and interference from mobile phase cut-offs. Charged Aerosol Detection (CAD) is universal and detects the analyte based on mass, not optical properties.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (TFA pairs with the amine to improve peak shape).

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: 10% B to 90% B over 15 mins.

  • Detector: Corona Veo CAD (Evaporation Temp: 35°C).

  • Performance:

    • LOD: ~2-5 ng on column (Superior to UV).

    • Linearity:

      
       (Quadratic fit often required for CAD).
      
Method B: GC-MS (Recommended for Impurity Profiling)

Why: The free base is semi-volatile. GC-MS provides structural confirmation, which CAD/UV cannot.

  • Inlet: 250°C, Split 10:1.

  • Column: HP-5ms (5% Phenyl-methylpolysiloxane).

  • Oven: 100°C (1 min) -> 20°C/min -> 300°C (5 min).

  • Detection: EI Source (70 eV). Look for molecular ion m/z 227 .

  • Key Fragments: m/z 84 (Piperidine ring), m/z 144 (Loss of cyclohexyl).

Method C: HPLC-UV (The "Legacy" Alternative)

Why: Only if CAD/MS are unavailable.

  • Wavelength: 205 nm or 210 nm.

  • Risk: High baseline drift; low sensitivity; "blind" to non-chromophoric impurities.

Part 4: Visualization & Workflows
Figure 1: Reference Standard Qualification Workflow

A self-validating decision matrix for establishing the reference standard.

QualificationWorkflow Start Acquire Commercial Material (CAS 1598148-59-4) ID_Check Identity Confirmation (1H-NMR + MS) Start->ID_Check Purity_Check Purity Screening (HPLC-CAD + GC-MS) ID_Check->Purity_Check Decision Is Purity > 98%? Purity_Check->Decision Purify Recrystallize / Prep-HPLC Decision->Purify No Potency Potency Assignment (qNMR w/ Internal Std) Decision->Potency Yes Purify->Purity_Check Re-test Final Release as Secondary Standard (Valid for 1 Year) Potency->Final

Caption: Workflow for qualifying a commercial research chemical as a traceable Secondary Reference Standard.

Figure 2: Analytical Method Decision Tree

Selecting the right tool based on the analytical goal.

MethodTree Goal Analytical Goal Routine Routine Assay / Release Goal->Routine Trace Trace Impurity (<0.1%) Goal->Trace Structure Structure Elucidation Goal->Structure CAD HPLC-CAD (Best Balance) Routine->CAD Recommended UV HPLC-UV (205nm) (Low Sensitivity) Routine->UV Legacy Only MS LC-MS / GC-MS (High Sensitivity) Trace->MS Structure->MS NMR 1H / 13C NMR (Definitive ID) Structure->NMR

Caption: Decision tree for selecting the optimal analytical technique for 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][6] Progress in Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • ICH Guidelines. (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from [Link]

Sources

A Structural Showdown: Piperidine vs. Pyrrolidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Scaffold Selection

For the discerning researcher in drug development, the choice of a heterocyclic scaffold is a foundational decision that reverberates through a compound's entire pharmacological profile. Among the pantheon of privileged structures, the six-membered piperidine and five-membered pyrrolidine rings stand out as ubiquitous and versatile building blocks.[1][2][3] Their prevalence in a vast array of FDA-approved drugs and natural products is a testament to their utility.[1][4][5][6] This guide provides an in-depth, data-driven comparison of these two scaffolds, moving beyond simplistic categorization to offer actionable insights for strategic molecular design.

At a Glance: Key Physicochemical and Structural Differences

PropertyPiperidinePyrrolidineKey Considerations for Drug Design
Ring Size 6-membered5-memberedInfluences bond angles, conformational flexibility, and the spatial orientation of substituents.[7]
pKa of Conjugate Acid ~11.22~11.27Both are strongly basic, making them largely interchangeable when basicity is the primary concern. Pyrrolidine's slightly higher basicity is attributed to greater conformational stabilization of its protonated form.[1][2][8][9][10][11]
logP (Octanol/Water) 0.840.46Piperidine is inherently more lipophilic, which can impact solubility, cell permeability, and off-target hydrophobic interactions.[1][2]
Conformational Flexibility Prefers a rigid chair conformation.Adopts more flexible envelope and twist (pseudo-rotation) conformations.[2]The rigidity of piperidine can be advantageous for locking in a bioactive conformation, while pyrrolidine's flexibility may be beneficial for target adaptation.[2]

Delving Deeper: A Structural and Conformational Analysis

The single methylene unit that differentiates piperidine from pyrrolidine is the wellspring of their distinct three-dimensional characters. Piperidine, akin to cyclohexane, predominantly adopts a stable chair conformation, which minimizes torsional strain and positions substituents in well-defined axial or equatorial orientations.[7] This conformational rigidity can be a powerful tool in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity.

In contrast, the five-membered pyrrolidine ring is significantly more flexible.[2] It alleviates steric strain through puckering, adopting dynamic "envelope" and "twist" conformations that can readily interconvert.[2][12] This conformational adaptability can be advantageous when the precise binding mode to a target is unknown or when a degree of flexibility is required to engage with the binding site.[2] The choice of substituents can further influence the preferred pucker of the pyrrolidine ring, a strategy that can be exploited to fine-tune the spatial arrangement of pharmacophoric groups.[12][13][14]

G cluster_piperidine Piperidine Conformation cluster_pyrrolidine Pyrrolidine Conformation cluster_implications Implications for Drug Design a Rigid Chair Conformation b Defined Axial/Equatorial Positions a->b Leads to e Higher Binding Affinity (Potentially) b->e Can result in c Flexible Envelope/Twist Conformations d Dynamic Pseudo-rotation c->d Undergoes f Adaptable Target Engagement d->f Allows for

Caption: Conformational differences between piperidine and pyrrolidine and their design implications.

Physicochemical Properties: A Tale of Two Rings

While structurally similar, the seemingly minor difference between these scaffolds gives rise to subtle yet significant variations in their fundamental physicochemical properties.

Basicity (pKa): Both piperidine and pyrrolidine are strongly basic secondary amines with very similar pKa values for their conjugate acids (~11.22 for piperidine and ~11.27 for pyrrolidine).[1][2][9][10] This makes them largely interchangeable when the primary goal is to introduce a basic center for purposes such as forming a salt to improve solubility or engaging in an ionic interaction with a target. The slightly higher basicity of pyrrolidine is thought to arise from the greater conformational stabilization of its protonated form.[1][10]

Lipophilicity (LogP): The additional methylene group in piperidine renders it slightly more lipophilic (LogP ≈ 0.84) compared to pyrrolidine (LogP ≈ 0.46).[1][2] This seemingly small difference can have a cascade of effects on a drug candidate's properties. A higher LogP can influence:

  • Solubility: Potentially decreasing aqueous solubility.

  • Cell Permeability: Possibly enhancing membrane permeability.

  • Off-Target Effects: Increasing the risk of interactions with hydrophobic pockets in unintended targets.

The choice between these two scaffolds can therefore be a strategic tool to fine-tune a compound's lipophilicity and navigate the delicate balance required for optimal pharmacokinetic and pharmacodynamic profiles.

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (LogP)

Objective: To experimentally determine the lipophilicity of a compound containing a piperidine or pyrrolidine moiety.

Methodology:

  • Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the phosphate buffer.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and phosphate buffer in a screw-cap vial.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure complete partitioning and equilibration.

  • Phase Separation: Centrifuge the vial to achieve a clean separation of the n-octanol and aqueous phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

Metabolic Stability: A Key Determinant of In Vivo Performance

The metabolic fate of a drug candidate is critically influenced by its core structure. Both piperidine and pyrrolidine scaffolds are generally considered to be relatively stable; however, their substitution patterns play a major role in their metabolic profiles.[1]

Piperidine rings are found in a multitude of approved drugs, which speaks to their general metabolic stability.[1][2] However, they can be susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen.[1][2] Strategic placement of substituents, such as gem-dimethyl groups or fluorine atoms, can be employed to block these metabolic "soft spots" and enhance stability.

Conversely, some comparative studies have suggested that in certain contexts, the pyrrolidine ring may offer enhanced metabolic stability. For instance, studies on nitroxide derivatives have shown that five-membered pyrrolidine nitroxides are generally more resistant to bioreduction to their hydroxylamine counterparts than the six-membered piperidine nitroxides.[1]

Experimental Protocol: In Vitro Microsomal Stability Assay

Objective: To assess the metabolic stability of a compound by measuring its rate of depletion in the presence of liver microsomes.

Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.4), a solution of the test compound, a suspension of liver microsomes (e.g., human, rat, or mouse), and a solution of the NADPH regenerating system (cofactor for metabolic enzymes).

  • Incubation: In a microcentrifuge tube, combine the buffer, microsomal suspension, and test compound solution. Pre-incubate the mixture at 37°C for a few minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.

  • Protein Precipitation: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G A Prepare Microsomes and Test Compound B Pre-incubate at 37°C A->B C Add NADPH to Initiate Reaction B->C D Sample at Various Time Points C->D E Quench Reaction with Acetonitrile + Internal Standard D->E F Centrifuge to Precipitate Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Calculate Half-life and Intrinsic Clearance G->H

Caption: Workflow for an in vitro microsomal stability assay.

Impact on Biological Activity: A Matter of Fit and Flexibility

The substitution of a piperidine with a pyrrolidine, or vice versa (a practice known as "scaffold hopping"), can have a profound impact on a compound's biological activity.[1] This is often attributed to the differences in ring size, conformational flexibility, and the resulting orientation of substituents.

For example, in the development of potent pancreatic lipase inhibitors, it was observed that the orientation of functional groups on pyrrolidine derivatives could enhance hydrogen bonding and hydrophobic interactions, potentially leading to improved binding affinity compared to their piperidine counterparts.[15] This highlights how the greater conformational flexibility of the pyrrolidine ring can allow for a more optimal fit within a target's binding site.

Conversely, the rigidity of the piperidine scaffold can be advantageous when a specific, locked conformation is required for high-affinity binding. This can be particularly important in cases where the target has a well-defined and rigid binding pocket.

Synthetic Considerations

Both piperidine and pyrrolidine derivatives are readily accessible through a variety of synthetic routes. Common methods for their construction include the reduction of their aromatic counterparts (pyridine and pyrrole, respectively) and various cyclization reactions.[4] One-pot tandem protocols have also been developed to construct both piperidines and pyrrolidines from halogenated amides under mild, metal-free conditions.[4][16]

G A Halogenated Amide B Amide Activation (e.g., Tf2O) A->B C Reduction of Nitrile Ions (e.g., NaBH4) B->C D Intramolecular Nucleophilic Substitution C->D E Piperidine/Pyrrolidine Derivative D->E

Caption: A one-pot synthetic route to piperidines and pyrrolidines.

Conclusion: A Nuanced Decision in Drug Design

The choice between a piperidine and a pyrrolidine scaffold is a nuanced decision that should be driven by the specific goals of a drug discovery program. While they share many similarities, particularly in their basicity, their differences in lipophilicity and conformational flexibility can be strategically exploited to optimize a compound's ADME properties and biological activity.[1][2]

Piperidine offers a more rigid and slightly more lipophilic framework, which can be advantageous for achieving high binding affinity through conformational restriction.[1][2] Pyrrolidine, with its greater flexibility and slightly lower lipophilicity, may be a better choice when conformational adaptability is required for target engagement or when a more hydrophilic profile is desired.[1][2] A thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more rational and effective decisions in the design of new therapeutic agents.

References

  • Which is a stronger base, pyrrolidine or piperidine? - Quora. (2017, November 26). Retrieved from [Link]

  • Pyrrolidines and piperidines which is more basic....?? - Eduncle. (2020, December 23). Retrieved from [Link]

  • Which is more basic, piperidine or pyrrolidine and why? - Chemistry Stack Exchange. (2016, March 19). Retrieved from [Link]

  • Song, L., et al. (2020). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 25(21), 5190. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2025, October 13). International Journal of Molecular Sciences. Retrieved from [Link]

  • Difference Between Pyrrolidine and Piperidine. (2020, July 19). Retrieved from [Link]

  • Pyrrolidine and Piperidine: Significance and symbolism. (2025, February 20). Retrieved from [Link]

  • Synthesis of pyrrolidines and piperidines | Download Table. (n.d.). Retrieved from [Link]

  • Frolov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2855. Retrieved from [Link]

  • (PDF) Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. (2019, April 22). Retrieved from [Link]

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 33. Retrieved from [Link]

  • Milner-White, E. J., et al. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-734. Retrieved from [Link]

  • (PDF) Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. (n.d.). Retrieved from [Link]

  • PMI analysis of potential fragments. A: Conformers of pyrrolidine... - ResearchGate. (n.d.). Retrieved from [Link]

  • Al-Zahrani, A. A., et al. (2025). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. Molecules, 30(17), 3456. Retrieved from [Link]

  • Piperidine - Wikipedia. (n.d.). Retrieved from [Link]

  • Lockett, M. F. (1947). Some pharmacological actions of piperidine, pyrrolidine, and of pressor concentrates from dog urine. British Journal of Pharmacology and Chemotherapy, 2(2), 111–119. Retrieved from [Link]

  • Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. (n.d.). Retrieved from [Link]

  • (PDF) Pyrrolidine ring puckering. (2025, August 6). Retrieved from [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1247401. Retrieved from [Link]

  • Antimicrobial and larvicidal activities of 2-hydroxypyrrolidine/piperidine derivatives. (2016, April 21). Retrieved from [Link]

  • emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. (2025, August 7). Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]

  • 4-(1-Pyrrolidinyl)piperidine | C9H18N2 | CID 78703 - PubChem. (n.d.). Retrieved from [Link]

  • Ringdahl, B., et al. (1988). Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide. Journal of Medicinal Chemistry, 31(1), 164-168. Retrieved from [Link]

  • Differing behavior of pyrrolidine and piperidine as nucleophiles toward 2,4-dinitrophenyl and 2,4-dinitro-6-methylphenyl phenyl ethers | Journal of the American Chemical Society - ACS Publications. (1981, August 1). Retrieved from [Link]

  • Piperidines and Pyrrolidines Obtained by Room Temperature Heck Reaction Thank to the Blue Light - RSC Blogs. (2022, January 6). Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine Audience: Researchers, scientists, and drug development professionals.[1] Role: Senior Application Scientist.

Executive Safety Summary

Treat as: Corrosive, Sensitizer, and High-Odor Agent.

As a Senior Application Scientist, I often see researchers underestimate "building blocks" like 4-[2-(Cyclohexylsulfanyl)ethyl]piperidine. While it may not carry the immediate lethality of cyanide, its structural composition—a secondary amine coupled with a lipophilic thioether—creates a dual-threat profile: chemical burns from the piperidine moiety and sensitization/stench from the sulfide tail.

This guide moves beyond generic safety advice. It provides a logistical framework for handling this compound in high-stakes drug discovery environments (e.g., GPCR ligand synthesis), ensuring data integrity and personnel safety.

Chemical Intelligence & Hazard Profiling

Why we choose specific PPE and protocols.

FeatureStructural SourceOperational Implication
Basicity / Corrosivity Piperidine Ring (

)
Tissue Damage: Causes immediate skin burns and eye damage. Reacts exothermically with acids.
Odor / Sensitization Thioether (Sulfide) LinkerOlfactory Fatigue: "Rotten cabbage" smell may deaden nasal receptors. Potential respiratory sensitizer.[2]
Lipophilicity Cyclohexyl + Ethyl ChainSkin Permeation: The lipophilic tail facilitates rapid absorption through the stratum corneum, carrying the caustic amine into deep tissue.
Oxidation Potential Sulfur AtomShelf-Life: Susceptible to oxidation (sulfoxide formation). Requires inert gas storage.
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient. The lipophilic nature of this molecule requires barrier protection against permeation.

PPE CategoryRequirementScientific Rationale
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are inadequate due to the risk of corrosive liquid splash and vapor irritation to the lacrimal glands.
Hand Protection (Primary) Nitrile (High-Breakthrough) Thickness:

5 mil. Standard nitrile offers fair protection against amines but poor protection against some sulfides.
Hand Protection (Secondary) Double-Gloving Strategy Inner: 4 mil Nitrile. Outer: 8 mil Nitrile or "Silver Shield" (Laminate) if handling >100 mL. Change outer gloves immediately upon splash.
Respiratory Fume Hood (Mandatory) Do not use N95. If hood work is impossible (rare), use a half-face respirator with Multi-Gas (Organic Vapor/Acid Gas) cartridges due to the amine/sulfide mix.
Body Defense Chemical-Resistant Apron Worn over the lab coat during transfer of stock solutions to prevent "soak-through" burns.
Operational Protocol: The "Zero-Odor" Workflow

Objective: Transfer and react without contaminating the lab atmosphere or compromising the reagent.

Phase A: Preparation & Weighing
  • Engineering Control: All operations must occur inside a fume hood with a face velocity of 80–100 fpm.

  • Odor Trap: Place a beaker of 10% Sodium Hypochlorite (Bleach) in the hood before opening the vial. This serves as an immediate "dip station" for contaminated pipette tips.

  • Weighing:

    • Solids: Use a disposable anti-static weighing boat.

    • Liquids/Oils: Do not pour. Use a positive-displacement pipette to transfer directly into a tared reaction vessel. This prevents dripping on the threads of the storage vial, which causes chronic odor issues.

Phase B: Reaction Setup
  • Inert Atmosphere: This compound oxidizes. Purge the reaction vessel with Nitrogen (

    
    ) or Argon (
    
    
    
    ) immediately after addition.
  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can react with secondary amines over time. Preferred solvents: THF, DMF, or Toluene.

  • Quenching: Upon reaction completion, quench residual amine with a mild acid (e.g., 1M HCl) inside the hood before removing any glassware. This converts the volatile free base into a non-volatile hydrochloride salt.

Phase C: Decontamination (The "Kill" Step)

Crucial for preventing "lab stench" complaints.

  • Glassware: Do not bring dirty glassware to the communal sink.

  • Protocol: Rinse all contaminated glassware with 10% Bleach or Dilute Hydrogen Peroxide inside the hood.

    • Mechanism:[3][4][5] Oxidizes the sulfide (stench) to a sulfoxide/sulfone (odorless) and neutralizes the amine.

  • Soak Time: Allow to sit for 15 minutes before standard washing.

Visualization: Safe Handling Workflow

The following diagram illustrates the "Closed-Loop" safety logic required for this compound.

SafeHandling Start Reagent Retrieval (Cold Storage) PPE Don PPE: Goggles + Double Nitrile Start->PPE Check Check State: Liquid or Solid? LiquidPath Liquid/Oil: Use Positive Displacement Pipette Check->LiquidPath Viscous Oil SolidPath Solid: Use Disposable Weigh Boat Check->SolidPath Crystalline PPE->Check Reaction Reaction Setup (Inert Gas + Fume Hood) LiquidPath->Reaction SolidPath->Reaction Cleanup Decontamination: Soak Glassware in 10% Bleach Reaction->Cleanup Post-Exp Disposal Disposal: Segregated Sulfur Waste Cleanup->Disposal

Caption: Figure 1. Decision-matrix for handling piperidine-sulfide derivatives. Note the critical "Bleach Soak" step prior to disposal to neutralize odor and toxicity.

Emergency Response & Spill Management

Scenario: You spill 5 mL of the neat compound inside the fume hood.

  • Evacuate & Alert: Inform nearby personnel. Do not turn off the hood.

  • Neutralize (Odor Control):

    • Immediately cover the spill with a 1:1 mixture of absorbent clay (vermiculite) and powdered sodium bicarbonate .

    • Pro-Tip: Spray the absorbent mound lightly with 5% bleach solution to oxidize the sulfide vapors instantly.

  • Collect: Use a plastic scoop (spark-proof). Place material into a wide-mouth jar.

  • Label: "Hazardous Waste: Amine/Sulfide Contaminated Debris."

Disposal Strategy

Improper disposal of this compound is a common audit failure point due to the sulfur content.

  • Stream A: Organic Waste (Halogen-Free): Standard reaction mixtures.

  • Stream B: Sulfur/Stench Waste: If you have a dedicated stream for thiols/sulfides, use it. If not, segregate into a separate bottle labeled "Contains Organic Sulfides - STENCH."

    • Reasoning: Mixing this with oxidizers (like Nitric Acid waste) can cause an explosion. Mixing with standard organic waste can cause the entire drum to smell, leading to fines from waste haulers.

References
  • National Institute for Occupational Safety and Health (NIOSH). (2024). Piperidine: Systemic Agent Information. Centers for Disease Control and Prevention. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Piperidine Derivatives Safety Data. National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). United States Department of Labor. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.